molecular formula C14H18O2 B169148 Ethyl 1-benzylcyclobutanecarboxylate CAS No. 114672-01-4

Ethyl 1-benzylcyclobutanecarboxylate

Cat. No.: B169148
CAS No.: 114672-01-4
M. Wt: 218.29 g/mol
InChI Key: UFLUNUGZKBCZRC-UHFFFAOYSA-N
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Description

Ethyl 1-benzylcyclobutanecarboxylate, also known as Ethyl 1-benzylcyclobutanecarboxylate, is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-benzylcyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzylcyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-16-13(15)14(9-6-10-14)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUNUGZKBCZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576035
Record name Ethyl 1-benzylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114672-01-4
Record name Ethyl 1-benzylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Thermodynamic Stability & Physicochemical Dynamics of Ethyl 1-benzylcyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-benzylcyclobutanecarboxylate represents a distinct class of "metastable" pharmaceutical intermediates. While the cyclobutane core possesses significant inherent ring strain (~26.4 kcal/mol), the molecule exhibits remarkable kinetic persistence due to the steric congestion at the quaternary C1 center.

This guide provides a comprehensive analysis of the thermodynamic forces governing this molecule's stability. It is designed to assist process chemists in optimizing synthesis, storage, and handling protocols by quantifying the energetic trade-offs between ring strain and steric shielding.

Structural Energetics & Thermodynamic Profile[1][2]

Ring Strain and Conformation

The thermodynamic baseline of this molecule is defined by the cyclobutane ring. Unlike the planar representation often drawn, the ring exists in a "puckered" conformation (dihedral angle ~25-35°) to alleviate torsional strain (Pitzer strain) between eclipsed hydrogens.

  • Total Ring Strain Energy (RSE): ~26.4 kcal/mol (110 kJ/mol).

  • The Thorpe-Ingold Effect: The 1,1-disubstitution (benzyl and ester groups on C1) compresses the internal C-C-C bond angle. This actually favors ring closure and stability relative to monosubstituted analogs, a phenomenon known as the gem-disubstituent effect. The internal bond angle compression relieves some non-bonded interactions between the bulky external groups.

The Quaternary Center: Kinetic Shielding

The critical stability feature is the quaternary Carbon-1 (C1).

  • Hydrolytic Stability: The benzyl group and the cyclobutane ring carbons create a "steric umbrella" over the ester carbonyl. This significantly increases the activation energy (

    
    ) required for nucleophilic attack (e.g., hydrolysis by water or hydroxide), rendering the ester far more stable than linear analogs (e.g., ethyl pentanoate).
    
  • Thermal Stability: While thermodynamically "uphill" from its open-chain isomers, the activation barrier for ring opening is high.

Visualization: Stability Factors

The following diagram illustrates the opposing forces that define the molecule's net stability.

StabilityFactors Strain Ring Strain (+26.4 kcal/mol) NetState NET STATE: Metastable (Kinetically Trapped) Strain->NetState Destabilizing Sterics Steric Shielding (Quaternary C1) Hydrolysis Hydrolysis Resistance (High Ea) Sterics->Hydrolysis Increases Barrier Conf Puckered Conformation (Relieves Torsional Strain) Conf->NetState Stabilizing Hydrolysis->NetState Contributes to RingOpen Ring Opening (High Ea) RingOpen->NetState Contributes to

Figure 1: Interplay of destabilizing ring strain and stabilizing steric/conformational factors.

Chemical Stability & Degradation Pathways

Understanding the breakdown mechanisms is essential for establishing shelf-life and processing limits.

Hydrolysis (Acid/Base Catalyzed)

Due to the steric bulk at C1, standard saponification conditions (e.g., NaOH/MeOH at RT) are often insufficient.

  • Mechanism:

    
     (Base-catalyzed, acyl-oxygen cleavage).
    
  • Kinetics: Pseudo-first-order kinetics are observed only under forcing conditions (Reflux).

  • Prediction: The half-life (

    
    ) at pH 7 (25°C) is predicted to be >2 years based on Taft steric parameters for quaternary esters.
    
Thermal Decomposition ([2+2] Cycloreversion)

At elevated temperatures (>350°C), cyclobutanes can undergo concerted retro-cycloaddition.

  • Pathway: Cleavage into ethylene and the corresponding ethyl 2-benzylacrylate.

  • Relevance: This is generally not a concern during standard pharmaceutical processing (<150°C) but is relevant for Gas Chromatography (GC) method development where injector port temperatures may induce degradation.

Oxidative Susceptibility

The benzylic position (CH2) attached to the quaternary center is relatively deactivated due to the adjacent quaternary carbon preventing planar radical stabilization. However, under forcing radical conditions, benzylic oxidation is the secondary degradation pathway.

Experimental Protocols for Stability Assessment

Do not rely on generic stability data. The following protocols are designed to generate compound-specific thermodynamic data.

Protocol A: Accelerated Hydrolytic Challenge

Validates the "Steric Shielding" hypothesis.

  • Preparation: Prepare a 1.0 mg/mL solution of ethyl 1-benzylcyclobutanecarboxylate in THF:Water (1:1).

  • Stress Conditions:

    • Acid: Add 1.0 M HCl (Final pH ~1).

    • Base: Add 1.0 M NaOH (Final pH ~13).

    • Control: Neutral buffer (pH 7).

  • Incubation: Heat all samples to 60°C in sealed, inert glass vials.

  • Monitoring: Sample at T=0, 4h, 24h, and 48h.

  • Analysis: HPLC-UV (254 nm).

    • Success Criteria: <5% degradation at 24h indicates high steric stability.

    • Note: If degradation is rapid, check for trace transition metals which can catalyze ring opening.

Protocol B: Differential Scanning Calorimetry (DSC)

Determines the onset of thermal runaway or ring opening.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to prevent pressure burst, but sealed to contain volatiles).

  • Ramp: 10°C/min from 25°C to 300°C.

  • Data Interpretation:

    • Endotherm: Melting point (if solid).

    • Exotherm (>200°C): Indicates ring strain release (decomposition).

    • Critical Limit: The "Onset Temperature" (

      
      ) of the exotherm is your Maximum Process Temperature. Subtract 50°C for a safety margin.
      

Synthesis & Isolation Logic

The synthesis of this molecule relies on creating the quaternary center last or building the ring around it to manage the energy barrier.

Recommended Pathway: Dialkylation Strategy

The most robust thermodynamic approach is the double alkylation of ethyl cyanoacetate or malonate, followed by decarboxylation.

Synthesis Precursor Ethyl Cyclobutanecarboxylate Intermediate Enolate Transition State Precursor->Intermediate Deprotonation Reagents 1. LDA (-78°C) 2. Benzyl Bromide Product Ethyl 1-benzyl cyclobutanecarboxylate Intermediate->Product Alkylation (Quaternary Center Formation)

Figure 2: Kinetic enolate alkylation strategy.

Key Technical Insight: Using Lithium Diisopropylamide (LDA) at -78°C is crucial. The deprotonation of ethyl cyclobutanecarboxylate relieves some ring strain by rehybridizing C1 from


 to partial 

(enolate character). The subsequent attack on benzyl bromide is sterically demanding; warming the reaction too fast leads to O-alkylation or polymerization.

Summary Data Table

ParameterValue / CharacteristicImplication for Development
Ring Strain Energy ~26.4 kcal/molHigh energy content; avoid shock/rapid heating.
Hydrolysis Rate Slow (

)
Stable in aqueous formulations; difficult to saponify without heat.
Thermal Limit ~

> 200°C (Est.)
Stable under standard drying/milling conditions.
C1 Geometry Quaternary, Distorted TetrahedralSteric block prevents rapid chemical degradation.
LogP (Est.) ~3.5 - 4.0Highly lipophilic; low water solubility.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Ring Strain of Cyclobutane. Journal of Organic Chemistry, 71(26), 9828–9835. Link

  • Fujita, M., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[1] Link

  • Org. Synth. (1943). 1,1-Cyclobutanedicarboxylic acid.[2] Organic Syntheses, Coll.[3] Vol. 2, p.179. (Demonstrates stability of 1,1-disubstituted cyclobutane precursors). Link

Sources

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry and the Role of Ethyl 1-Benzylcyclobutanecarboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to underutilized molecular scaffolds. Among these, the cyclobutane ring has emerged as a compelling structural motif. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over more traditional, planar aromatic systems. This technical guide explores the strategic value of the cyclobutane scaffold in modern drug design, with a specific focus on ethyl 1-benzylcyclobutanecarboxylate as a versatile and synthetically accessible starting material. We will delve into the synthesis of this key intermediate, its potential for derivatization, and the broader applications of the cyclobutane core in clinically successful and investigational drugs.

Introduction: The Allure of the Fourth Carbon

For decades, aromatic rings have been a mainstay in medicinal chemistry, providing a rigid framework for the presentation of pharmacophoric elements. However, their planarity and susceptibility to oxidative metabolism can lead to challenges in optimizing drug candidates for solubility, metabolic stability, and target selectivity.[1] The cyclobutane ring, a saturated four-membered carbocycle, offers a powerful solution to these challenges.[1]

The unique puckered conformation of the cyclobutane ring introduces a three-dimensional geometry that can enhance binding affinity by providing a better fit into the often-complex topology of protein binding pockets.[1][2] This departure from planarity is a key attribute driving the increased interest in saturated scaffolds in contemporary drug discovery. Furthermore, the replacement of a metabolically vulnerable aromatic ring with a more stable cyclobutane can significantly improve a compound's pharmacokinetic profile.[1][3]

Ethyl 1-benzylcyclobutanecarboxylate serves as an excellent case study for the potential of cyclobutane-containing building blocks. Its structure combines the key cyclobutane core with synthetically tractable functional groups—an ester and a benzyl substituent—that allow for diverse chemical modifications. This guide will illuminate the path from this simple starting material to more complex molecules with therapeutic potential.

The Strategic Advantage of the Cyclobutane Moiety in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can confer a multitude of benefits, making it a valuable tool in the medicinal chemist's arsenal.[2][3]

Key Advantages of the Cyclobutane Scaffold:

  • Improved Potency and Selectivity: The rigid, puckered nature of the cyclobutane ring can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target.[3][4] This can lead to a significant increase in potency. For example, in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, the cyclobutane-containing drug boceprevir was found to be 3- and 19-fold more potent than its cyclopropyl and cyclopentyl analogs, respectively.[3]

  • Enhanced Metabolic Stability: Cyclobutane rings are generally less prone to metabolic degradation compared to other groups, such as gem-dimethyl groups or aromatic rings.[1][3] This was a key strategy in the development of the IDH1 inhibitor ivosidenib, where replacing a metabolically unstable cyclohexane with a difluorocyclobutane moiety led to a marketable drug.[3]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for various common functional groups, including aromatic rings, alkenes, and gem-dimethyl groups.[1][4] This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, while maintaining or even improving its biological activity.[5]

  • Increased Three-Dimensionality: The non-planar structure of cyclobutanes contributes to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[1]

Synthesis of Ethyl 1-Benzylcyclobutanecarboxylate: A Gateway to Novel Scaffolds

The accessibility of key intermediates is a critical factor in any drug discovery program. Ethyl 1-benzylcyclobutanecarboxylate can be synthesized through established organic chemistry methodologies. A common approach involves the reaction of a suitable precursor, such as ethyl cyanoacetate, with 1,3-dibromopropane to form the cyclobutane ring, followed by benzylation.

Illustrative Synthetic Workflow

cluster_0 Step 1: Cyclobutane Formation cluster_1 Step 2: Benzylation cluster_2 Step 3: Decyanation A Ethyl Cyanoacetate D Ethyl 1-cyanocyclobutanecarboxylate A->D B 1,3-Dibromopropane B->D C Base (e.g., NaOEt) C->D E Ethyl 1-cyanocyclobutanecarboxylate H Ethyl 1-benzyl-1-cyanocyclobutanecarboxylate E->H F Benzyl Bromide F->H G Base (e.g., NaH) G->H I Ethyl 1-benzyl-1-cyanocyclobutanecarboxylate K Ethyl 1-benzylcyclobutanecarboxylate I->K J Hydrolysis & Decarboxylation J->K cluster_0 Ester Modifications cluster_1 Benzyl Group Modifications cluster_2 Reduction A Ethyl 1-benzylcyclobutanecarboxylate B Hydrolysis A->B F Aromatic Substitution A->F H LiAlH4 A->H C 1-Benzylcyclobutanecarboxylic Acid B->C D Amide Coupling C->D E Amide Library D->E G Substituted Benzyl Derivatives F->G I (1-Benzylcyclobutyl)methanol H->I

Sources

Potential biological activity of ethyl 1-benzylcyclobutanecarboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Ethyl 1-benzylcyclobutanecarboxylate Analogs Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Exploiting Conformational Restriction in Neuropharmacology and Pain Management

Executive Summary & Chemical Logic

The ethyl 1-benzylcyclobutanecarboxylate scaffold represents a critical "privileged structure" in medicinal chemistry, offering a unique geometric compromise between the flexibility of acyclic alkyl chains and the rigidity of aromatic systems.

While the ethyl ester itself functions primarily as a lipophilic prodrug or synthetic intermediate, its pharmacological value lies in its hydrolysis to 1-benzylcyclobutanecarboxylic acid or its reduction to 1-benzylcyclobutane-amines . These derivatives are potent bioisosteres for 1-phenylcycloalkane ligands, widely recognized for their activity at Sigma-1 (


) receptors , Muscarinic acetylcholine receptors (mAChRs) , and Monoamine transporters .

Key Pharmacophore Features:

  • Gem-Disubstitution: The quaternary carbon at position 1 creates a "Thorpe-Ingold" effect, locking the benzyl and carboxylate moieties into a specific vector, reducing the entropic penalty of receptor binding.

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) alters the metabolic profile compared to cyclopentane or cyclohexane analogs, often preventing rapid hydroxylation at the ring carbons.

  • Homologation: Unlike the well-studied 1-phenylcyclobutanecarboxylates (direct aryl-ring attachment), the benzyl insertion adds a methylene spacer, increasing rotational freedom slightly and allowing the phenyl ring to access deeper hydrophobic pockets (e.g., in Sigma-1 or KCNQ channels).

Target Landscape & Mechanism of Action

Primary Target: Sigma-1 Receptor ( R) Modulation

The 1-benzylcyclobutane core mimics the hydrophobic bulk found in high-affinity


R ligands like Carbetapentane  (pentoxyverine).
  • Mechanism: The benzyl group engages the primary hydrophobic pocket of the

    
     chaperone, while the carboxylate (or its amide/amine derivatives) interacts with the nucleophilic residues near the pore.
    
  • Therapeutic Utility: Neuropathic pain attenuation, neuroprotection in ischemia, and antitussive activity.

  • Selectivity: The cyclobutane ring size often improves selectivity for

    
     over 
    
    
    
    compared to larger cyclohexane analogs.
Secondary Target: Amino Acid Transporters (LAT1)

If hydrolyzed to the free acid or converted to an amino acid analog (e.g., via Curtius rearrangement to a carbamate), the scaffold mimics bulky amino acids (like Phenylalanine).

  • Mechanism: Transport via L-type Amino Acid Transporter 1 (LAT1) , which is overexpressed in blood-brain barrier (BBB) endothelial cells and glioma cells.

  • Utility: Drug delivery vector for crossing the BBB.

Off-Target Risks: Muscarinic Antagonism

Structurally similar esters (e.g., phenylacetates) often exhibit anticholinergic side effects. The "puckered" conformation of cyclobutane can be tuned to minimize this affinity compared to planar aromatic analogs.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Scaffold Ethyl 1-benzyl cyclobutanecarboxylate Mod_Ester Ester Hydrolysis (In Vivo) Scaffold->Mod_Ester Metabolism Mod_Red Reduction to Alcohol/Amine Scaffold->Mod_Red Synthesis Mod_Ring Ring Expansion (Cyclopentane) Scaffold->Mod_Ring SAR Comparison Target_Sigma Target: Sigma-1 Receptor (Neuroprotection/Pain) Mod_Ester->Target_Sigma High Affinity (Acid/Amide form) Target_Trans Target: Monoamine Transporters Mod_Red->Target_Trans Sibutramine Analogs Target_Musc Off-Target: Muscarinic Receptors Mod_Ring->Target_Musc Increases Side Effects

Figure 1: SAR Decision Tree linking chemical modifications of the scaffold to biological targets.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Efficient generation of the quaternary center via double alkylation.

Reagents:

  • Ethyl acetoacetate or Ethyl phenylacetate (Precursor A)

  • 1,3-Dibromopropane (Cyclization agent)

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Benzyl bromide (if not present in precursor)

Protocol (Self-Validating):

  • Enolate Formation: In a dry 3-neck flask under Argon, suspend NaH (2.2 equiv) in THF/DMF (10:1). Cool to 0°C.

  • Addition: Add Ethyl phenylacetate (1.0 equiv) dropwise. Evolution of H₂ gas confirms deprotonation. Stir for 30 min.

  • Cyclization: Add 1,3-dibromopropane (1.1 equiv) slowly. The reaction is exothermic; temperature control validates reactivity.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of starting material (

    
    ) and appearance of a new spot (
    
    
    
    ) indicates cyclization.
  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1]

  • Validation: ¹H NMR must show disappearance of the

    
    -proton singlet and appearance of cyclobutane multiplets (
    
    
    
    1.8–2.5 ppm).
Biological Assay: Sigma-1 Receptor Binding (Radioligand)

Objective: Determine the


 of the hydrolyzed analog (1-benzylcyclobutanecarboxylic acid).

Materials:

  • Ligand: -Pentazocine (specific

    
     agonist).
    
  • Tissue: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Non-specific blocker: Haloperidol (10 µM).

Workflow:

  • Preparation: Resuspend membrane pellets in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 100 µL membrane + 50 µL -Pentazocine (2 nM final) + 50 µL Test Compound (10⁻⁹ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 150 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: The

      
       of Pentazocine must be established first (typically ~3-5 nM). If experimental 
      
      
      
      deviates >20%, discard run.

Quantitative Data Summary

Analog ClassModification (

)
Predicted TargetEst. LogPPrimary Indication
Parent Ester EthylProdrug / Inert3.8CNS Penetration (Pro-drug)
Free Acid H

Receptor
2.4Neuropathic Pain
Amide Diethyl-amine

/ mAChR
3.1Antitussive (Cough)
Reduced Amine

DAT / NET2.9Anti-obesity / Antidepressant

Synthesis Workflow Diagram

Synthesis_Flow cluster_QC Quality Control Gate Start Ethyl Phenylacetate Step1 1. NaH (2.2 eq), DMF/THF 2. 1,3-Dibromopropane Start->Step1 Alkylation Inter Intermediate: Enolate Formation Step1->Inter Deprotonation Product Ethyl 1-phenylcyclobutane- carboxylate Inter->Product Cyclization (Intramolecular) Deriv Homologation to Benzyl Analog Product->Deriv If starting with Ethyl Cyclobutanecarboxylate + Benzyl Bromide QC NMR: Cyclobutane Methylene Signal (1.8-2.5 ppm) Product->QC

Figure 2: Synthetic route for the generation of the cyclobutane core. Note: The benzyl group can be introduced either by starting with ethyl phenylacetate (yielding the phenyl-cyclobutane) or by alkylating ethyl cyclobutanecarboxylate with benzyl bromide (yielding the target benzyl-cyclobutane).

References

  • Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides." Journal of Medicinal Chemistry.

  • Uçucu, O., et al. (2001).[2] "Synthesis and analgesic activity of some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives." Farmaco.[2][3]

  • Mousavizadeh, F., et al. (2018). "Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands."[4] Journal of Medicinal Chemistry.

  • Tang, W., et al. (2018). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry.

  • Kumari, S., et al. (2020). "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities."[5] The Open Medicinal Chemistry Journal.

Sources

Chemical Identity and Synthetic Utility of Ethyl 1-benzylcyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Methodological Guide for Medicinal Chemists

Nomenclature & Chemical Identity

Ethyl 1-benzylcyclobutanecarboxylate represents a specific class of cycloalkane derivatives characterized by a quaternary carbon center at the ring's substitution point. This structural feature creates significant steric bulk and conformational restriction, making it a high-value scaffold in the design of peptidomimetics and G-protein coupled receptor (GPCR) ligands.

Systematic Nomenclature (IUPAC)

The systematic naming follows the hierarchy of functional groups, where the ester takes precedence over the ring and alkyl substituents.

  • Principal Functional Group: Carboxylate ester (

    
    ).
    
  • Parent Structure: Cyclobutane ring attached to the carboxylate.

  • Substituents:

    • Ethyl: The alkyl group attached to the oxygen of the ester.

    • Benzyl: A phenylmethyl group attached to position 1 of the cyclobutane ring.

Preferred IUPAC Name: Ethyl 1-(phenylmethyl)cyclobutane-1-carboxylate

Synonyms and Identifiers

To facilitate database searching and procurement, the following identifiers are critical.

Identifier TypeValue
CAS Registry Number 114672-01-4
Common Name Ethyl 1-benzylcyclobutanecarboxylate
Systematic Name Ethyl 1-(phenylmethyl)cyclobutanecarboxylate
Molecular Formula

SMILES CCOC(=O)C1(CCC1)CC2=CC=CC=2
InChI Key VWJQXGVDJXDZQD-UHFFFAOYSA-N
Structural Decomposition

The following diagram illustrates the logical breakdown of the molecule's nomenclature and structural components.

Nomenclature Root Ethyl 1-benzylcyclobutanecarboxylate Ester Ester Moiety (Ethyl ... carboxylate) Root->Ester Ring Scaffold (Cyclobutane) Root->Ring Subst Substituent (1-Benzyl) Root->Subst Detail_Ester -COO-CH2CH3 Principal Group Ester->Detail_Ester Detail_Ring 4-Membered Ring Restricted Rotation Ring->Detail_Ring Detail_Subst -CH2-Ph Attached at C1 (Quaternary) Subst->Detail_Subst

Figure 1: Hierarchical decomposition of the IUPAC nomenclature components.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the behavior of this molecule in biological assays (ADME) and synthetic reactions.

Stereochemistry Note: The molecule possesses a plane of symmetry passing through C1 and C3 of the cyclobutane ring (assuming no isotopic labeling). Therefore, despite the quaternary center at C1, the molecule is achiral .

PropertyValueCausality/Significance
Molecular Weight 218.29 g/mol Low MW allows for significant further functionalization while staying within Lipinski's Rule of 5.
LogP (Predicted) ~3.8 - 4.1Highly lipophilic due to the benzyl and ethyl groups; requires organic solvents (THF, DCM) for synthesis.
TPSA 26.30

Low polar surface area suggests high blood-brain barrier (BBB) permeability potential.
Boiling Point ~310°C (760 mmHg)High boiling point requires high-vacuum distillation for purification.
Rotatable Bonds 4The cyclobutane ring locks the core conformation, reducing entropic penalty upon receptor binding.

Synthetic Methodology

The most robust route to ethyl 1-benzylcyclobutanecarboxylate is the


-alkylation of ethyl cyclobutanecarboxylate . This method is preferred over malonic ester synthesis due to higher atom economy and fewer steps.
Reaction Logic
  • Enolate Formation: The

    
    -proton of ethyl cyclobutanecarboxylate is acidic (
    
    
    
    ). A strong, non-nucleophilic base (LDA) is required to deprotonate this position without attacking the ester carbonyl.
  • Electrophilic Attack: The resulting enolate attacks benzyl bromide via an

    
     mechanism.
    
  • Quaternary Center: The reaction creates a crowded quaternary center; therefore, temperature control is critical to prevent poly-alkylation or decomposition.

Detailed Protocol

Reagents:

  • Ethyl cyclobutanecarboxylate (1.0 equiv)[1]

  • Benzyl bromide (1.1 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Workflow:

  • LDA Preparation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool to -78°C. Add

    
    -butyllithium (1.2 equiv) dropwise. Stir for 30 mins to ensure complete conversion to LDA.
    
  • Enolization: Add ethyl cyclobutanecarboxylate (dissolved in minimal THF) dropwise to the LDA solution at -78°C. Stir for 1 hour. Key Insight: Low temperature prevents self-condensation (Claisen).

  • Alkylation: Add benzyl bromide dropwise. Allow the reaction to warm slowly to room temperature over 4–6 hours. Key Insight: The warming phase provides the activation energy necessary for the steric hindrance of the quaternary center formation.

  • Quench & Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5).

Synthetic Pathway Diagram

Synthesis Start Ethyl cyclobutane- carboxylate Inter Lithium Enolate Intermediate Start->Inter Deprotonation Reagent1 LDA / THF (-78°C) Reagent1->Inter Product Ethyl 1-benzyl- cyclobutanecarboxylate Inter->Product SN2 Alkylation BnBr Benzyl Bromide (Electrophile) BnBr->Product

Figure 2: Reaction workflow for the generation of the quaternary carbon center.

Applications in Drug Discovery[2][3]

This molecule serves as a critical intermediate for "conformationally restricted" analogs of phenylalanine and other bioactive amines.

Amino Acid Isosteres

Hydrolysis of the ester followed by a Curtius rearrangement yields 1-benzyl-1-aminocyclobutane .

  • Significance: This is a conformationally locked analog of phenylalanine.

  • Mechanism: By locking the

    
     and 
    
    
    
    torsion angles, researchers can probe the specific spatial requirements of receptor binding pockets (e.g., in peptide hormones or enzyme inhibitors).
Sigma ( ) Receptor Ligands

Derivatives of 1-phenylcycloalkanecarboxylic acids (the hydrolyzed form of the title compound) have shown potent affinity for Sigma-1 receptors .

  • Therapeutic Potential: Ligands in this class are investigated for antitussive (cough suppression) and neuroprotective properties [1].

  • SAR Insight: The size of the ring (cyclobutane vs. cyclopentane) drastically alters the lipophilicity and the vector of the benzyl group, often serving as a "selectivity filter" between Sigma-1 and Sigma-2 subtypes.

Bioisosterism

The 1,1-disubstituted cyclobutane motif is often used as a bioisostere for:

  • Gem-dimethyl groups: Reducing metabolic oxidation (cyclobutane is metabolically more stable than open-chain alkyls).

  • Quaternary ammoniums: Providing steric bulk without the charge.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12848834, Ethyl 1-benzylcyclobutanecarboxylate. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Alkylation of Esters. (Analogous protocols for quaternary center formation). Retrieved from [Link]

  • ChemSrc. Ethyl 1-benzylcyclobutanecarboxylate Physicochemical Data. Retrieved from [Link][2][3]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Ethyl 1-Benzylcyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Pharmaceuticals

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in modern drug discovery.[1] Its rigid, three-dimensional structure can impart unique pharmacological properties, including enhanced potency, selectivity, and improved metabolic stability. Ethyl 1-benzylcyclobutanecarboxylate is a key intermediate in the synthesis of various pharmaceutical agents, making its scalable and efficient production a critical aspect of drug development and manufacturing. This document provides a comprehensive guide to a robust and scalable two-step synthesis of ethyl 1-benzylcyclobutanecarboxylate, designed for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Approach to Scalability

The synthesis is strategically divided into two key stages, each optimized for scalability, efficiency, and safety. The first stage involves the construction of the cyclobutane ring and the introduction of the ethyl ester functionality via a modified malonic ester synthesis. The second stage employs phase-transfer catalysis for the selective benzylation at the C1 position.

Synthesis_Overview Start Diethyl Malonate + 1,3-Dibromopropane Step1 Step 1: Malonic Ester Synthesis & Esterification Start->Step1 Intermediate Ethyl Cyclobutanecarboxylate Step1->Intermediate Step2 Step 2: Phase-Transfer Catalyzed Benzylation Intermediate->Step2 Final_Product Ethyl 1-Benzylcyclobutanecarboxylate Step2->Final_Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl Cyclobutanecarboxylate via Malonic Ester Synthesis

The classical malonic ester synthesis provides a reliable and scalable method for the formation of the cyclobutane ring.[2][3][4][5] This approach involves the alkylation of diethyl malonate with 1,3-dibromopropane to form a cyclic intermediate, which is then hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid. Subsequent esterification affords the desired ethyl cyclobutanecarboxylate.

Protocol 1: Synthesis of Ethyl Cyclobutanecarboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.17160.2 g (151.1 mL)1.0
1,3-Dibromopropane201.86201.9 g (102.0 mL)1.0
Sodium Ethoxide (21% in Ethanol)68.05324.0 g (385.7 mL)1.0
Ethanol, anhydrous46.07500 mL-
Hydrochloric Acid, concentrated36.46As needed-
Diethyl ether74.12As needed-
Sodium sulfate, anhydrous142.04As needed-
Sulfuric Acid, concentrated98.085 mL-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of anhydrous ethanol.

  • Base Addition: While stirring, slowly add the sodium ethoxide solution to the ethanol.

  • Malonate Addition: Add diethyl malonate to the flask.

  • Alkylation: Heat the mixture to reflux. Slowly add 1,3-dibromopropane via the dropping funnel over 2-3 hours. Maintain reflux for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Most of the ethanol is removed by distillation. Add 500 mL of water and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Hydrolysis: Combine the organic layers and wash with brine (200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl cyclobutane-1,1-dicarboxylate. This crude product is then refluxed with a solution of 112 g of potassium hydroxide in 200 mL of ethanol for 2 hours.[6]

  • Decarboxylation: After hydrolysis, most of the ethanol is removed by distillation. The residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is then heated to 160-170 °C until the evolution of carbon dioxide ceases to yield crude cyclobutanecarboxylic acid.[6]

  • Esterification: To the crude cyclobutanecarboxylic acid, add 300 mL of anhydrous ethanol and 5 mL of concentrated sulfuric acid. Reflux the mixture for 8-12 hours.

  • Purification: Cool the mixture, and remove the excess ethanol under reduced pressure. Add 300 mL of water and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude ethyl cyclobutanecarboxylate is then purified by vacuum distillation.

Expected Yield: 65-75%

Characterization of Ethyl Cyclobutanecarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J=7.1 Hz, 2H), 2.75-2.65 (m, 1H), 2.25-2.15 (m, 2H), 2.10-2.00 (m, 2H), 1.95-1.85 (m, 2H), 1.25 (t, J=7.1 Hz, 3H).[7]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.8, 60.3, 38.9, 25.1, 18.4, 14.3.

  • IR (neat, cm⁻¹): 2978, 2935, 1730 (C=O), 1175 (C-O).[8]

  • GC-MS (EI): m/z (%) = 128 (M+), 100, 83, 55.

Part 2: Phase-Transfer Catalyzed Benzylation of Ethyl Cyclobutanecarboxylate

Phase-transfer catalysis (PTC) is an exceptionally effective technique for scalable alkylation reactions.[9][10][11] It facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and simplified work-up procedures. In this step, the enolate of ethyl cyclobutanecarboxylate is generated in situ and reacts with benzyl bromide in the presence of a phase-transfer catalyst.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QOH Q⁺OH⁻ NaOH->QOH Ion Exchange QBr Q⁺Br⁻ (Catalyst) NaBr NaBr Ester Ethyl Cyclobutanecarboxylate QOH->Ester Enolate Enolate Anion Ester->Enolate Deprotonation by Q⁺OH⁻ Product Ethyl 1-Benzyl- cyclobutanecarboxylate Enolate->Product Alkylation with BnBr BnBr Benzyl Bromide BnBr->Product Product->QBr Regenerates Catalyst

Caption: Mechanism of Phase-Transfer Catalyzed Benzylation.

Protocol 2: Benzylation of Ethyl Cyclobutanecarboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl cyclobutanecarboxylate128.17128.2 g (130.8 mL)1.0
Benzyl bromide171.04188.1 g (131.5 mL)1.1
Sodium Hydroxide (50% w/w aq. solution)40.00160.0 g2.0
Tetrabutylammonium Bromide (TBAB)322.3716.1 g0.05
Toluene92.14500 mL-
Hydrochloric Acid, 1M36.46As needed-
Diethyl ether74.12As needed-
Sodium sulfate, anhydrous142.04As needed-

Safety Precautions:

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [12][13][14]

  • Sodium hydroxide is highly corrosive. Wear appropriate PPE.

  • The reaction can be exothermic. Ensure adequate cooling is available.

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine ethyl cyclobutanecarboxylate, toluene, and tetrabutylammonium bromide.

  • Base Addition: Begin vigorous stirring and slowly add the 50% sodium hydroxide solution over 30-45 minutes, ensuring the temperature does not exceed 40 °C.

  • Alkylation: After the base addition is complete, slowly add benzyl bromide via the dropping funnel over 1-2 hours. Maintain the temperature between 30-40 °C.

  • Reaction Monitoring: Continue stirring at 40 °C for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add 500 mL of water and separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Purification: Combine the organic layers and wash with 1M HCl (200 mL), water (200 mL), and brine (200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.[15][16][17][18]

Expected Yield: 80-90%

Characterization of Ethyl 1-Benzylcyclobutanecarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H), 4.10 (q, J=7.1 Hz, 2H), 3.15 (s, 2H), 2.40-2.30 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.20 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.2, 137.5, 130.1, 128.3, 126.7, 60.5, 49.8, 43.7, 30.8, 16.9, 14.2.

  • IR (neat, cm⁻¹): 3065, 3030, 2975, 2935, 1725 (C=O), 1605, 1495, 1455, 1150 (C-O), 740, 700.

  • GC-MS (EI): m/z (%) = 218 (M+), 145, 127, 91 (base peak). The base peak at m/z 91 corresponds to the stable tropylium cation, a characteristic fragment of benzyl compounds.[19]

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Step 1: Low yield of cyclobutane ring formation Incomplete reaction; side reactions (e.g., polymerization of 1,3-dibromopropane).Ensure anhydrous conditions. Control the rate of addition of the dibromide. Consider using a higher dilution to favor intramolecular cyclization.
Step 2: Low yield of benzylation Inefficient phase transfer; hydrolysis of the ester.Increase stirring speed to improve interfacial contact. Ensure the concentration of the base is appropriate. Control the temperature to minimize ester hydrolysis.
Step 2: Formation of dibenzylated product Use of excess benzyl bromide.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzyl bromide.
Purification challenges Co-distillation of impurities.Use a fractionating column for vacuum distillation to improve separation.[15][16][17][18]

Conclusion

This application note provides a detailed and scalable two-step synthesis of ethyl 1-benzylcyclobutanecarboxylate. The malonic ester synthesis offers a reliable route to the cyclobutane precursor, while the use of phase-transfer catalysis for the subsequent benzylation ensures high efficiency and scalability. The protocols and characterization data provided herein will serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the efficient production of this important synthetic intermediate.

References

  • Organic Syntheses, Coll. Vol. 3, p.226 (1955); Vol. 23, p.16 (1943). [Link]

  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Beilstein Journals.
  • Stenstrom, Y., & Sydnes, L. K. (n.d.). 5. By Transformation of Other Cyclobutanes. Houben-Weyl.
  • hnl17_sln.html.
  • Cason, J., & Allen, C. F. H. (1949). CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry.
  • IUCr Journals. (2020).
  • Industrial Phase-Transfer C
  • C-CH-COO - CH3-C-CH2 + CO. (2019, March 7).
  • Conner, M. L., & Brown, M. K. (2016).
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • PTC Organics.
  • Guo, Z., Yin, Y., Xu, X.-C., Liu, C.-Q., Zhang, J., & Xie, M. (2023). Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. Journal of Organic Chemistry, 88(13), 9488-9495.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Esters.
  • RSC Advances.
  • NIST WebBook. Ethyl cyclobutanecarboxylate. [Link]

  • Fisher Scientific. (2010, September 3).
  • PubChem.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Niedbała, P., Majdecki, M., Grodek, P., & Jurczak, J. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules.
  • University of Rochester Chemistry.
  • Standard Oper
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Sigma-Aldrich. (2024, September 6).
  • XULA Digital Commons.
  • CAMEO Chemicals. BENZYL BROMIDE.
  • Fisher Scientific. (2010, September 3).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, August 29).
  • C-CH-COO - CH3-C-CH2 + CO. (2019, March 7).
  • ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)
  • Fractional Distill
  • XULA Digital Commons.
  • eGyanKosh.
  • NIST WebBook. Ethylbenzene. [Link]

  • Benchchem.
  • PMC.
  • SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum.
  • Chemistry LibreTexts. (2021, March 5). 5.
  • ResearchGate.

Sources

Reagents for reducing ethyl 1-benzylcyclobutanecarboxylate to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction of Sterically Hindered Cyclobutane Esters

Executive Summary & Challenge Definition

The reduction of ethyl 1-benzylcyclobutanecarboxylate presents a specific synthetic challenge: the target carbonyl group is attached to a quaternary carbon (the 1-position of the cyclobutane ring). This creates a "neopentyl-like" steric environment that significantly retards nucleophilic attack compared to linear aliphatic esters.

While the cyclobutane ring is thermodynamically strained (


26 kcal/mol), it is kinetically stable toward standard hydride reducing agents. Therefore, the primary obstacle is not ring preservation, but overcoming the steric barrier to achieve complete conversion without using forcing conditions that might cause side reactions (e.g., benzyl migration or cleavage).

This guide details two validated protocols:

  • Lithium Aluminum Hydride (LiAlH

    
    ):  The high-energy "standard" for complete conversion.
    
  • Lithium Borohydride (LiBH

    
    ):  A chemoselective, scalable alternative offering safer handling.
    

Reagent Selection Matrix

The choice of reagent depends on the scale of operation and the presence of other functional groups.

FeatureLiAlH

(LAH)
LiBH

Red-Al (Vitride)
Reactivity High. Rapidly reduces hindered esters.Moderate. Requires coordination assistance (e.g., MeOH or THF).High. Comparable to LAH but thermally more stable.
Steric Tolerance Excellent.[1] The small hydride radius allows access to the hindered carbonyl.Good. Slower kinetics; may require reflux.[2]Good.
Safety Profile Low. Pyrophoric; generates

violently with water.
Medium. Flammable but not pyrophoric. Safer quenching.Medium. High flash point, but caustic.
Workup Difficult (Aluminum salts form gels).[3][4] Requires Fieser Workup .Simple (Aqueous acid/buffer).Simple (Caustic hydrolysis).
Recommendation Best for Lab Scale (<10g) where speed is critical.Best for Scale-Up (>100g) or if safety is paramount.Alternative for industrial flow chemistry.

Mechanism & Steric Considerations

The reduction proceeds via nucleophilic attack of the aluminohydride (or borohydride) anion on the ester carbonyl. In 1-benzylcyclobutanecarboxylate, the benzyl group and the cyclobutane ring act as "gatekeepers," shielding the carbonyl carbon.

  • Step 1: Hydride delivery forms a tetrahedral intermediate.[3]

  • Step 2: Collapse of the intermediate expels the ethoxide leaving group, forming an aldehyde.[3]

  • Step 3: A second hydride delivery (usually faster than the first) reduces the aldehyde to the alkoxide.

Critical Insight: Because the aldehyde intermediate is more reactive than the starting ester, accumulation of aldehyde is rare. However, due to the quaternary center, the initial attack is the rate-determining step (RDS).

ReductionMechanism cluster_sterics Steric Gatekeepers Ester Sterically Hindered Ester TS1 Tetrahedral Intermediate Ester->TS1 RDS: Hydride Attack (Slowed by Quaternary C) Aldehyde Transient Aldehyde TS1->Aldehyde - EtO⁻ Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide Fast Hydride Attack Product (1-benzylcyclobutyl) methanol Alkoxide->Product Hydrolysis (Fieser Workup)

Figure 1: Reaction pathway highlighting the Rate Determining Step (RDS) caused by the quaternary center.

Protocol A: Lithium Aluminum Hydride (LiAlH )

Best for: Rapid, high-yielding synthesis on laboratory scale (1g – 20g).

Safety Pre-Check
  • Hazard: LAH is pyrophoric. Ensure all glassware is oven-dried.

  • Atmosphere: Perform strictly under Nitrogen (

    
    ) or Argon.
    
  • Solvent: Anhydrous THF (Diethyl ether is acceptable but THF has a higher boiling point, aiding the reduction of hindered esters).

Step-by-Step Procedure
  • Preparation:

    • Charge a 3-neck round-bottom flask with LiAlH

      
       (1.5 - 2.0 equivalents) .
      
    • Add anhydrous THF (approx. 10 mL per gram of substrate) and cool to 0°C.

    • Note: Using pellets is safer than powder, but powder dissolves faster.

  • Addition:

    • Dissolve ethyl 1-benzylcyclobutanecarboxylate (1.0 eq) in anhydrous THF.

    • Add the ester solution dropwise to the LAH suspension.

    • Crucial: Do not add LAH solid to the ester solution; this can cause runaway exotherms.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Steric Check: Due to the quaternary center, RT stirring might be insufficient. If TLC shows starting material after 2 hours, heat to reflux (66°C) for 2–4 hours.

    • Monitoring: Look for the disappearance of the ester spot on TLC (Hexane:EtOAc 8:2).

  • The Fieser Workup (Critical for Filtration):

    • Cool the reaction mixture to 0°C.

    • Dilute with diethyl ether (to reduce viscosity).

    • Quench carefully using the 1:1:3 rule (based on weight of LAH used):

      • Add

        
         mL Water  (slowly, dropwise). Caution: Vigorous 
        
        
        
        evolution.
      • Add

        
         mL 15% NaOH (aq) .
        
      • Add

        
         mL Water .
        
    • Warm to RT and stir for 15 minutes. The gray/black mixture should turn into a white, granular precipitate.

    • Add anhydrous

      
       to dry the organic phase and further granulate the salts.
      
  • Isolation:

    • Filter through a fritted funnel or Celite pad. The granular salts will filter easily (unlike the gelatinous mess from acid quenching).

    • Concentrate the filtrate in vacuo.[4]

    • Yield Expectation: >90%.

Protocol B: Lithium Borohydride (LiBH )

Best for: Larger scales, safety-restricted labs, or when chemoselectivity is required.

Mechanism of Action

LiBH


 is more reactive than NaBH

because the Lithium cation (

) acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity.[3] This is essential for reducing the hindered ester.
Step-by-Step Procedure
  • Preparation:

    • Dissolve ethyl 1-benzylcyclobutanecarboxylate (1.0 eq) in anhydrous THF (concentration ~0.5 M).

  • Reagent Addition:

    • Add LiBH

      
       (2.0 M solution in THF)  (2.0 - 3.0 equivalents) at RT.
      
    • Additive Option: If reaction is sluggish, add Methanol (1-2 eq) dropwise. This generates active borohydride species and facilitates the reaction, though it consumes some reagent.[2][5]

  • Reaction:

    • Heat to reflux overnight (12–16 hours).

    • LiBH

      
       kinetics are slower than LAH; the hindered nature of the substrate necessitates heat and time.
      
  • Workup:

    • Cool to 0°C.[4][6]

    • Quench carefully with 1M HCl or Sat.

      
       .
      
    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with Brine, dry over

      
      .
      

Analytical Validation

To confirm the reduction of the ester to the alcohol and the integrity of the cyclobutane ring:

MethodObservation for Product: (1-benzylcyclobutyl)methanol
IR Spectroscopy Disappearance: Ester Carbonyl stretch (~1735 cm

).Appearance: Broad O-H stretch (3300–3400 cm

).

H NMR
New Signal: Singlet or doublet (depending on H-bonding) for

at

3.4–3.7 ppm.Loss of Signal: Ethyl ester quartet (

4.1) and triplet (

1.2).

C NMR
Shift: Carbonyl carbon (

~175 ppm) disappears; replaced by alcohol methylene carbon (

~65-70 ppm).

Decision Workflow (Graphviz)

ReagentSelection Start Start: Ethyl 1-benzylcyclobutanecarboxylate ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Lab Scale (<10g) Priority: Speed ScaleCheck->SmallScale Small LargeScale Process Scale (>50g) Priority: Safety/Heat Management ScaleCheck->LargeScale Large LAH_Route Protocol A: LiAlH4 (Reflux in THF) SmallScale->LAH_Route LiBH4_Route Protocol B: LiBH4 (THF/MeOH) LargeScale->LiBH4_Route Workup_LAH Fieser Workup (1:1:3 Rule) LAH_Route->Workup_LAH Workup_LiBH4 Acidic Quench (NH4Cl/HCl) LiBH4_Route->Workup_LiBH4 Final Product: (1-benzylcyclobutyl)methanol Workup_LAH->Final Workup_LiBH4->Final

Figure 2: Decision tree for selecting the optimal reduction protocol based on operational scale.

References

  • Fieser Workup Protocol

    • Source: Master Organic Chemistry. "The Fieser Workup for LiAlH4 Reductions."
    • URL:[Link]

  • Lithium Borohydride Selectivity

    • Source: Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride.[3][5][7] 1. Reaction with organic functional groups."[1][2][3][5][7][8][9][10][11] Journal of Organic Chemistry.

    • URL:[Link]

  • Reduction of Sterically Hindered Esters

    • Source: Organic Chemistry Portal.[1] "Reduction of Carboxylic Esters."

    • URL:[Link]

  • Cyclobutane Stability

    • Source: Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons.
    • URL:[Link]

Sources

Application Notes & Protocols: Ethyl 1-Benzylcyclobutanecarboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 1-benzylcyclobutanecarboxylate as a chiral building block for stereoselective synthesis. We present detailed protocols for the synthesis of the racemic precursor, its enantiomeric resolution, and its application in diastereoselective transformations. The unique conformational rigidity of the cyclobutane ring, combined with the stereodirecting influence of the chiral quaternary center, makes this molecule a valuable synthon for the construction of complex, sp³-rich molecular architectures.[1][2] These attributes are particularly sought after in medicinal chemistry and natural product synthesis to escape "flatland" and explore novel chemical space.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of chiral cyclobutane derivatives.

Introduction: The Significance of Chiral Cyclobutanes

Cyclobutane moieties are prevalent in a wide array of bioactive natural products and pharmaceutical agents.[3][4] The inherent strain and non-planar geometry of the four-membered ring impart unique conformational constraints that can pre-organize appended functional groups, often leading to enhanced biological activity and selectivity.[5] The synthesis of enantiomerically pure cyclobutanes, however, remains a significant challenge. Methodologies such as asymmetric [2+2] cycloadditions, chiral auxiliary-mediated cyclizations, and the functionalization of prochiral cyclobutanes have been developed to address this.[6][7][8]

Ethyl 1-benzylcyclobutanecarboxylate, once resolved into its single enantiomers, serves as a powerful chiral building block. The quaternary stereocenter at the C1 position can effectively control the stereochemical outcome of subsequent reactions at other positions on the cyclobutane ring or on appended side chains. This guide details a practical and adaptable workflow for the preparation and utilization of this versatile chiral synthon.

Synthesis of Racemic Ethyl 1-Benzylcyclobutanecarboxylate

The synthesis of the target molecule begins with the construction of the cyclobutane ring, followed by the introduction of the benzyl group, and finally, selective functional group manipulations.

Overall Synthetic Workflow

The multi-step synthesis is outlined below, starting from diethyl malonate and 1,3-dibromopropane.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Mono-benzylation cluster_2 Step 3: Selective Hydrolysis & Decarboxylation cluster_3 Step 4: Esterification A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B  NaOEt, EtOH C Diethyl 1,1-cyclobutanedicarboxylate D Diethyl 1-benzyl-1,1-cyclobutanedicarboxylate C->D  NaH, Benzyl Bromide, THF E Diethyl 1-benzyl-1,1-cyclobutanedicarboxylate F 1-Benzylcyclobutanecarboxylic Acid E->F  1. KOH, EtOH/H2O  2. H3O+, Δ G 1-Benzylcyclobutanecarboxylic Acid H Ethyl 1-benzylcyclobutanecarboxylate (Racemic) G->H  EtOH, H2SO4 (cat.)

Caption: Synthetic workflow for racemic ethyl 1-benzylcyclobutanecarboxylate.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure is adapted from the well-established malonic ester synthesis.

  • Materials: Diethyl malonate, 1,3-dibromopropane, sodium ethoxide (NaOEt), absolute ethanol (EtOH).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl malonate dropwise to the stirred solution at room temperature.

    • After the addition is complete, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.

    • Heat the reaction mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

    • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Protocol 2.2.2: Mono-benzylation of Diethyl 1,1-cyclobutanedicarboxylate

The mono-benzylation is achieved by careful control of stoichiometry.

  • Materials: Diethyl 1,1-cyclobutanedicarboxylate, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 1,1-cyclobutanedicarboxylate in THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography on silica gel.

Protocol 2.2.3: Selective Hydrolysis, Decarboxylation, and Esterification

This three-step, one-pot sequence yields the final racemic product.

  • Materials: Diethyl 1-benzyl-1,1-cyclobutanedicarboxylate, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl), sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve the purified diethyl 1-benzyl-1,1-cyclobutanedicarboxylate in a mixture of ethanol and water containing one equivalent of KOH.

    • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and acidify to pH 1-2 with concentrated HCl.

    • Heat the acidified mixture to reflux to effect decarboxylation until gas evolution ceases.

    • Cool the reaction mixture and extract the 1-benzylcyclobutanecarboxylic acid with ethyl acetate.

    • Dry the organic extract, concentrate, and then dissolve the crude acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid and heat to reflux overnight.

    • Cool, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation to afford racemic ethyl 1-benzylcyclobutanecarboxylate.

Chiral Resolution of 1-Benzylcyclobutanecarboxylic Acid

The resolution of the racemic carboxylic acid is a critical step to obtaining the chiral building block. This is achieved by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiomerically pure acid.

Principle of Chiral Resolution

The reaction of a racemic acid with a single enantiomer of a chiral base results in the formation of a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

G A (R/S)-1-Benzylcyclobutanecarboxylic Acid C Diastereomeric Salts: (R)-Acid-(R)-Amine (S)-Acid-(R)-Amine A->C B (R)-1-Phenylethylamine B->C D Fractional Crystallization C->D E Separated Diastereomers D->E F Acidification (H3O+) E->F G (R)-1-Benzylcyclobutanecarboxylic Acid F->G H (S)-1-Benzylcyclobutanecarboxylic Acid F->H G A (R)-Ethyl 1-benzylcyclobutanecarboxylate B LDA, THF, -78 °C A->B C Chiral Enolate B->C D Electrophile (e.g., CH3I) C->D E Diastereomerically Enriched Product D->E

Caption: Diastereoselective enolate alkylation workflow.

Protocol 4.1.1: Diastereoselective Methylation

  • Materials: (R)-Ethyl 1-benzylcyclobutanecarboxylate, lithium diisopropylamide (LDA), methyl iodide, anhydrous THF.

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF.

    • In a separate flame-dried flask under an inert atmosphere, dissolve (R)-ethyl 1-benzylcyclobutanecarboxylate in anhydrous THF and cool to -78 °C.

    • Add the LDA solution dropwise to the ester solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add methyl iodide to the enolate solution and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis and purify by column chromatography.

Rationale for Stereoselectivity: The lithium enolate is expected to adopt a conformation that minimizes steric interactions. The bulky benzyl group at the C1 position will likely block one face of the planar enolate, directing the incoming electrophile to the opposite, less hindered face. This results in the preferential formation of one diastereomer.

Quantitative Data Summary
Reaction StepStarting MaterialProductReagentsTypical YieldStereoselectivity
Synthesis Diethyl malonateRacemic ethyl 1-benzylcyclobutanecarboxylateSee Protocols 2.2.1-2.2.340-50% (overall)N/A (Racemic)
Resolution Racemic 1-benzylcyclobutanecarboxylic acid(R)- or (S)-1-Benzylcyclobutanecarboxylic acid(R)-(+)-1-Phenylethylamine~40% (for one enantiomer)>98% ee (after recrystallization)
Alkylation (R)-Ethyl 1-benzylcyclobutanecarboxylateEthyl 1-benzyl-2-methylcyclobutanecarboxylateLDA, CH₃I70-85%>90:10 dr

Conclusion

Ethyl 1-benzylcyclobutanecarboxylate is a highly valuable and versatile chiral building block. The protocols outlined in this guide provide a robust pathway for its synthesis, resolution, and subsequent use in stereoselective transformations. The ability to control the stereochemistry of newly formed centers makes this synthon a powerful tool for the synthesis of complex molecules with applications in drug discovery and natural product chemistry.

References

  • Baran, P. S., et al. (2007).
  • Galloway, W. R., et al. (2010).
  • Heisig, G. B., & Stodola, F. H. (1943). Organic Syntheses, 23, 16.
  • Cason, J., & Way, R. L. (1949). The Journal of Organic Chemistry, 14(1), 31-36.
  • Kerr, W. J., & Watson, A. J. (2006).
  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Meyers, A. I. (1974). Accounts of Chemical Research, 7(5), 147-155.
  • Evans, D. A. (1982). Aldrichimica Acta, 15(2), 23-32.
  • Mosher, H. S., & Dale, J. A. (1973). Journal of the American Chemical Society, 95(2), 512-519.
  • Allen, C. F. H., & Humphlett, W. J. (1955). Organic Syntheses, 35, 6. Available at: [Link]

  • Shriner, R. L., Schmidt, A. G., & Roll, L. J. (1943). Organic Syntheses, 23, 37. Available at: [Link]

  • Newman, M. S., & Lee, V. (1977). The Journal of Organic Chemistry, 42(8), 1478-1480.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Illescas, B. M., et al. (2005). Diastereoselective Synthesis of Fulleropyrrolidines from Suitably Functionalized Chiral Cyclobutanes. The Journal of Organic Chemistry, 70(17), 6824-6830. Available at: [Link]

  • Chen, Y. J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Science, 6(7), 4148-4152. Available at: [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(18), 2743-2754. Available at: [Link]

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Bach, T. (2000).
  • Nam, W. (2007). Accounts of Chemical Research, 40(7), 522-531.

Sources

Reaction conditions for alkylation of ethyl 1-benzylcyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for the Synthesis of Ethyl 1-Benzylcyclobutanecarboxylate

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the protocol for the synthesis of ethyl 1-benzylcyclobutanecarboxylate (CAS: 114672-01-4). As the target molecule possesses a quaternary carbon at the 1-position (alpha to the ester), it lacks alpha-protons and cannot function as a nucleophile in standard enolate alkylations. Therefore, this protocol addresses the formation of this quaternary center via the


-alkylation of ethyl cyclobutanecarboxylate  with benzyl bromide.

Strategic Analysis: The transformation requires the generation of a sterically hindered ester enolate followed by an


 attack on an electrophile.
  • Challenge: Simple esters like ethyl cyclobutanecarboxylate are prone to Claisen self-condensation when treated with bases at elevated temperatures or with insufficient steric bulk.

  • Solution: The use of Lithium Diisopropylamide (LDA) at -78°C is critical.[1] LDA acts as a non-nucleophilic, strong base (

    
    ) that kinetically deprotonates the ester (
    
    
    
    ) to form the lithium enolate quantitatively before the electrophile (benzyl bromide) is introduced.
  • Alternative Route: For large-scale manufacturing where cryogenic conditions are cost-prohibitive, a de novo ring construction strategy involving the dialkylation of ethyl hydrocinnamate (ethyl 3-phenylpropionate) with 1,3-dibromopropane using NaH is a viable alternative, though less convergent for laboratory synthesis.

Part 2: Detailed Experimental Protocol

Method A: Direct -Alkylation (Primary Route)

Recommended for laboratory scale (100 mg – 20 g) due to high convergence and atom economy.

Reagents & Materials:

  • Substrate: Ethyl cyclobutanecarboxylate (1.0 equiv)

  • Electrophile: Benzyl bromide (1.2 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv) [Commercial 2.0 M solution or freshly prepared]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Additives: HMPA or DMPU (Optional, 1.0 equiv) can accelerate the reaction if the rate is sluggish, but are often unnecessary for benzylic halides.

Step-by-Step Workflow:

  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen/argon inlet.

    • Charge with anhydrous THF (concentration ~0.2 M relative to substrate).

    • Cool the system to -78°C (dry ice/acetone bath).

  • Enolate Formation:

    • Add LDA solution (1.1 equiv) dropwise via syringe.

    • Add ethyl cyclobutanecarboxylate (1.0 equiv) dropwise over 10–15 minutes.

    • Critical Checkpoint: Stir at -78°C for 45–60 minutes . Insufficient deprotonation time leads to lower yields; excessive time/temp leads to self-condensation.

  • Alkylation:

    • Add benzyl bromide (1.2 equiv) dropwise (neat or as a 1 M solution in THF).

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 2–3 hours. The solution typically turns from pale yellow to cloudy white/yellow as LiBr precipitates.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (equal volume to THF).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 90:10).

    • Note: The product is a UV-active oil. Unreacted benzyl bromide (if any) elutes first; the product follows.

Yield Expectation: 75–90% isolated yield.

Method B: De Novo Cyclization (Alternative Route)

Recommended if Ethyl Cyclobutanecarboxylate is unavailable.

  • Substrate: Ethyl 3-phenylpropionate (Ethyl Hydrocinnamate).

  • Reagents: 1,3-Dibromopropane (1.0 equiv), NaH (2.2 equiv), DMF or DMSO/Ether.

  • Mechanism: Double alkylation. The first equivalent of base generates the enolate which attacks one end of the dibromide; the second equivalent effects the intramolecular ring closure.

  • Conditions:

    
    . This method avoids cryogenic temperatures but requires careful handling of NaH and potentially longer reaction times.
    

Part 3: Visualization & Data

Reaction Scheme & Mechanism

ReactionScheme cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediate cluster_3 Target Product SM Ethyl Cyclobutane- carboxylate (C7H12O2) Enolate Lithium Enolate (Kinetic Control) SM->Enolate Deprotonation (-78°C) Reagents 1. LDA, THF, -78°C 2. Benzyl Bromide Reagents->Enolate Product Ethyl 1-benzylcyclobutane- carboxylate (Quaternary Center) Enolate->Product SN2 Alkylation (Warming to RT)

Caption: Kinetic enolate formation followed by electrophilic trapping generates the quaternary carbon center.

Experimental Workflow Decision Tree

Workflow Start Start Synthesis Check Is Ethyl Cyclobutane- carboxylate available? Start->Check RouteA Route A: Direct Alkylation (Preferred) Check->RouteA Yes RouteB Route B: De Novo Cyclization (Alternative) Check->RouteB No StepA1 1. Cool THF to -78°C 2. Add LDA (1.1 eq) RouteA->StepA1 StepB1 Dissolve Ethyl Hydrocinnamate in DMF/DMSO RouteB->StepB1 StepA2 Add Substrate Stir 1h @ -78°C StepA1->StepA2 StepA3 Add Benzyl Bromide Warm to RT over 3h StepA2->StepA3 Finish Purification (Flash Chrom.) Isolate Target StepA3->Finish StepB2 Add NaH (2.2 eq) + 1,3-Dibromopropane StepB1->StepB2 StepB2->Finish

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Part 4: Troubleshooting & Critical Parameters

ParameterSpecificationImpact of Deviation
Temperature Maintain -78°C during enolization.Higher temps (

) cause Claisen condensation (self-reaction), reducing yield significantly.
Water Content Strictly Anhydrous (

).
Water quenches LDA immediately, returning starting material.
Stoichiometry 1.1 eq LDA / 1.2 eq BnBr .Excess LDA can attack the product or cause side reactions; insufficient LDA leaves unreacted starting material which is hard to separate.
Addition Rate Dropwise (slow).Rapid addition causes local heating (exotherm), ruining the kinetic control of the enolate.

References

  • General Protocol for Alpha-Alkylation of Cycloalkanecarboxylates

    • Organic Syntheses, Coll. Vol. 9, p. 483 (1998); Vol. 74, p. 13 (1997).
    • Source:

  • Synthesis of 1-Substituted Cyclobutanecarboxylates

    • Coward, J. K., et al. "Synthesis and evaluation of ketoamide-based inhibitors of cysteine protease." Journal of Medicinal Chemistry, 2004, 47(21), 5057-5068.
    • Source:

  • Alternative Cyclization Strategy (Dialkylation)

    • Heisig, G. B., & Stodola, F. H. "The Preparation of Cyclobutanecarboxylic Acid." Organic Syntheses, Coll. Vol. 3, p. 213 (1955).
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Cyclobutane Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a critical synthetic transformation: the hydrolysis of cyclobutane esters. The inherent ring strain of the cyclobutane moiety introduces unique challenges, often leading to undesired side reactions that can compromise yield and purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your experimental outcomes.

Introduction: The Challenge of the Strained Ring

Cyclobutane rings possess significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5° to approximately 90°.[1][2][3] This inherent strain, a combination of angle and torsional strain, makes the cyclobutane ring susceptible to reactions that relieve this energy, such as ring-opening.[1][4][5] When a cyclobutane ring is adjacent to an ester functional group, the conditions required for ester hydrolysis can inadvertently trigger these undesired ring-opening pathways.

This guide will dissect the common side reactions encountered during both acid- and base-catalyzed hydrolysis of cyclobutane esters and provide actionable strategies to favor the desired transformation.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the hydrolysis of cyclobutane esters.

Problem 1: Low yield of the desired carboxylic acid and presence of unidentified byproducts.

Possible Cause: Ring-opening of the cyclobutane ring.

The strain energy of a cyclobutane ring makes it susceptible to cleavage under both acidic and basic conditions, leading to the formation of linear or rearranged products instead of the desired cyclobutane carboxylic acid.[4][6]

Solutions & Scientific Rationale:

  • Under Basic Conditions (Saponification):

    • Choice of Base: Opt for milder bases. Lithium hydroxide (LiOH) is often a better choice than sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] The smaller lithium cation can coordinate more effectively with the tetrahedral intermediate formed during hydrolysis, potentially stabilizing it and favoring the desired pathway over ring-opening.

    • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Increased temperature provides the activation energy needed for the C-C bond cleavage of the strained ring.[8]

    • Solvent System: Use a mixture of an aprotic solvent like tetrahydrofuran (THF) and water.[7] This helps to solubilize the ester while providing the necessary water for hydrolysis. Avoid alcoholic solvents like methanol or ethanol, as they can lead to transesterification, another common side reaction.[7]

  • Under Acidic Conditions:

    • Acid Strength and Concentration: Use dilute concentrations of a strong acid (e.g., HCl, H₂SO₄) or a weaker acid. Concentrated strong acids can promote carbocation formation and subsequent rearrangement or ring-opening reactions.[9]

    • Reaction Time: Monitor the reaction closely and minimize the reaction time. Prolonged exposure to acidic conditions increases the likelihood of side reactions.[8]

Parameter Recommendation for Minimizing Ring-Opening Rationale
Base LiOH > NaOH > KOHSmaller cation stabilizes the tetrahedral intermediate.[7]
Temperature 0 °C to Room TemperatureReduces the energy available for C-C bond cleavage.
Solvent (Base) THF/Water mixtureGood solubility for the ester without risk of transesterification.[7]
Acid Dilute strong acid or weaker acidMinimizes carbocation formation and subsequent rearrangements.
Reaction Time As short as possible (monitor by TLC/LC-MS)Reduces exposure to harsh conditions that promote side reactions.[8]
Problem 2: Formation of a new ester instead of the carboxylic acid.

Possible Cause: Transesterification.

This occurs when an alcohol is used as a solvent or is present as an impurity during base-catalyzed hydrolysis. The alkoxide generated from the solvent alcohol can act as a nucleophile, attacking the ester and displacing the original alkoxy group to form a new ester.[7]

Solutions & Scientific Rationale:

  • Solvent Choice: Strictly avoid alcoholic solvents (methanol, ethanol, etc.) in base-catalyzed hydrolysis.[7] Use aprotic solvents like THF or dioxane in combination with water.

  • Purity of Reagents: Ensure all reagents and solvents are free from alcohol contamination.

Problem 3: The reaction is very slow or does not go to completion.

Possible Cause: Steric hindrance around the ester carbonyl group or insufficient reactivity of the chosen conditions.

Bulky substituents on the cyclobutane ring or on the alcohol portion of the ester can impede the approach of the nucleophile (hydroxide or water) to the carbonyl carbon.

Solutions & Scientific Rationale:

  • Increase Reactant Concentration: For base-catalyzed hydrolysis, using a higher concentration of the hydroxide solution can increase the reaction rate.

  • Change of Catalyst: In some cases, switching from base- to acid-catalysis (or vice-versa) might be beneficial, as the mechanisms are different.[10][11][12][13]

  • Elevated Temperature (with caution): While lower temperatures are generally recommended to avoid ring-opening, a modest increase in temperature may be necessary for sterically hindered esters. This should be done cautiously, with careful monitoring for the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for cyclobutane ester hydrolysis?

A1: Like other esters, cyclobutane esters are primarily hydrolyzed through two main pathways:

  • Base-catalyzed hydrolysis (Saponification): This typically follows a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group.[10][11][12][13] This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[14][15]

  • Acid-catalyzed hydrolysis: This usually proceeds via an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular). The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by water.[10][11][12][13] This reaction is reversible.[15][16][17]

Q2: Why is ring-opening a more significant problem for cyclobutane esters compared to cyclopentane or cyclohexane esters?

A2: The stability of cycloalkanes increases with ring size from cyclopropane to cyclohexane. Cyclobutane has a significant amount of ring strain (approximately 26 kcal/mol) due to its compressed bond angles and torsional strain.[4] This stored energy provides a thermodynamic driving force for reactions that can open the ring and relieve this strain.[5][18][19] Cyclopentane and cyclohexane are much less strained and therefore their rings are more stable and less prone to cleavage under typical hydrolysis conditions.

Q3: Can I use enzymatic hydrolysis for cyclobutane esters?

A3: Yes, enzymatic hydrolysis using lipases can be an excellent and highly selective method.[20] Enzymes often operate under mild conditions (neutral pH, room temperature), which can significantly reduce the risk of side reactions like ring-opening. This method can also be highly stereoselective, which is beneficial when working with chiral cyclobutane derivatives.[20]

Q4: How can I effectively monitor the progress of my cyclobutane ester hydrolysis?

A4: Thin-layer chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside your starting ester. The product carboxylic acid will typically have a different Rf value (often lower, and it may streak without the addition of a small amount of acid to the eluent). For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the disappearance of the starting material and the appearance of the product and any byproducts.

Experimental Protocols

Protocol 1: Optimized Base-Catalyzed Hydrolysis (Saponification)

This protocol is designed to minimize ring-opening and transesterification.

  • Dissolution: Dissolve the cyclobutane ester (1.0 eq) in a minimal amount of tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add an aqueous solution of lithium hydroxide (LiOH) (1.5 - 3.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature while monitoring its progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, acidify the mixture to a pH of ~2-3 with cold, dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

    • Concentrate the solution under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Mild Acid-Catalyzed Hydrolysis

This protocol uses milder acidic conditions to reduce the risk of ring-opening.

  • Reaction Setup: In a round-bottom flask, combine the cyclobutane ester (1.0 eq) with a mixture of water and a co-solvent like dioxane.

  • Addition of Acid: Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄) or a stoichiometric amount of a weaker acid like acetic acid.

  • Heating: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material.[8]

    • Wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

Visualizing Reaction Pathways

Hydrolysis Mechanisms

HydrolysisMechanisms cluster_base Base-Catalyzed (BAC2) cluster_acid Acid-Catalyzed (AAC2) B_Start Cyclobutane Ester B_Int Tetrahedral Intermediate B_Start->B_Int + OH⁻ B_Prod Carboxylate B_Int->B_Prod - R'OH A_Start Cyclobutane Ester A_Protonated Protonated Ester A_Start->A_Protonated + H⁺ A_Int Tetrahedral Intermediate A_Protonated->A_Int + H₂O A_Prod Carboxylic Acid A_Int->A_Prod - R'OH, - H⁺

Caption: Key mechanistic steps in base- and acid-catalyzed ester hydrolysis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Carboxylic Acid Q1 Byproducts Detected? Start->Q1 A1_Yes Unidentified Polar Byproducts (Likely Ring-Opened) Q1->A1_Yes Yes A1_No Mainly Starting Material Remains Q1->A1_No No Sol_RingOpening Action: - Use LiOH - Lower Temperature - Use THF/Water A1_Yes->Sol_RingOpening Q2 New Ester Detected? A1_No->Q2 A2_Yes Transesterification Q2->A2_Yes Yes A2_No Reaction Incomplete Q2->A2_No No Sol_Transesterification Action: - Use Aprotic Solvent (e.g., THF) - Ensure Reagent Purity A2_Yes->Sol_Transesterification Sol_Incomplete Action: - Increase Base Conc. - Cautiously Increase Temp. - Switch to Acid Catalysis A2_No->Sol_Incomplete

Caption: Decision tree for troubleshooting low yields in cyclobutane ester hydrolysis.

References

  • Gao, D., Liu, C., & Zhang, R. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Gao, D., Liu, C., & Zhang, R. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar. [Link]

  • Gao, D., Liu, C., & Zhang, R. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Zhang, Y., & Magg, H. B. (1997). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 119(15), 3581-3590. [Link]

  • Douglas, J. J., & Martin, C. G. (2018). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Mechanism of opening of three-membered strained ring systems. [Link]

  • Filo. (2023, November 16). Discuss the stability and reaction of cyclobutane. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1431-1468. [Link]

  • D'Acquarica, I., Gasparrini, F., & Sanna, M. G. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(7), 8199-8233. [Link]

  • Lambert, T. H., & MacMillan, D. W. C. (2002). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 124(44), 13052-13053. [Link]

  • ResearchGate. (n.d.). Exploiting Strained Rings in Chelation Guided C−H Functionalization: Integration of C−H Activation with Ring Cleavage. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2541-2549. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • Wikipedia. (n.d.). Ester. [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. [Link]

  • Poater, J., Solà, M., & Bickelhaupt, F. M. (2007). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Physical Chemistry Chemical Physics, 9(43), 5783-5790. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • Gao, D., Liu, C., & Zhang, R. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. National Institutes of Health. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 53(3), 134-139. [Link]

  • Save My Exams. (n.d.). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Zhang, Y., & Magg, H. B. (1997). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 119(15), 3581-3590. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. [Link]

  • The Pennsylvania State University. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Ester Stabilizers. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • LibreTexts Chemistry. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Chemistry Stack Exchange. (2021, June 4). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? [Link]

  • Pearson+. (n.d.). The acid-catalyzed hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]

  • YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(82), 78593-78602. [Link]

Sources

Troubleshooting low conversion rates of ethyl 1-benzylcyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in


-Alkylation of Cyclobutane Esters
Ticket ID:  CHEM-SUP-8821
Responder:  Dr. A. Vance, Senior Application Scientist

Executive Summary: The Quaternary Barrier

You are encountering a classic "bottleneck" in small-ring chemistry. Synthesizing ethyl 1-benzylcyclobutanecarboxylate requires forming a quaternary carbon center on a strained cyclobutane ring. This is not a standard


 alkylation; it is a battle against steric hindrance and enolate aggregation.

Low conversion in this specific reaction usually stems from three distinct failure modes:

  • Enolate Aggregation: Lithium enolates of cyclic esters form stable, unreactive tetramers in THF.

  • Thermal Mismatch: The temperature required to form the enolate (-78°C) is too low for the alkylation to proceed, but warming too fast causes enolate decomposition.

  • Base degradation: Commercial LDA is notoriously unreliable, leading to substoichiometric deprotonation.

This guide provides a diagnostic workflow to isolate the variable responsible for your low yields.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine where the reaction is failing. Use this logic tree to guide your troubleshooting.

TroubleshootingFlow Start START: Low Conversion (<50%) CheckSM Q1: Is unreacted Starting Material (SM) recovered? Start->CheckSM CheckBase Q2: Did you titrate the LDA immediately before use? CheckSM->CheckBase Yes (SM Present) ActionAlt ACTION: Switch to Malonate Synthesis Route CheckSM->ActionAlt No (Complex Mixture) CheckAdditives Q3: Are you using DMPU or HMPA? CheckBase->CheckAdditives Yes ActionTitrate ACTION: Perform Kofron-Baclawski Titration (See Module 1) CheckBase->ActionTitrate No CheckTemp Q4: Did you warm to 0°C or RT? CheckAdditives->CheckTemp Yes ActionPolar ACTION: Add 10-20% DMPU to disrupt aggregates (See Module 2) CheckAdditives->ActionPolar No ActionWarm ACTION: Implement Stepwise Warming Protocol (See Module 3) CheckTemp->ActionWarm No (Kept at -78°C) CheckTemp->ActionAlt Yes (Still failing)

Figure 1: Diagnostic logic flow for isolating the cause of low conversion in enolate alkylation.

Part 2: Troubleshooting Modules

Module 1: The Reagent Quality Check (The "Hidden" Killer)

The Issue: Commercial Lithium Diisopropylamide (LDA) degrades over time, forming LiOH and amines that do not deprotonate your ester. If your bottle is 2.0 M but effectively 1.2 M, you are leaving 40% of your starting material untouched before you even add the benzyl bromide.

The Fix: You must titrate your LDA. Do not rely on the bottle label.

Protocol: Kofron-Baclawski Titration [1]

  • Indicator: Dissolve 5-10 mg of salicylaldehyde phenylhydrazone in 10 mL dry THF. The solution will be yellow.[2]

  • Titration: Add your LDA solution dropwise via syringe.

  • Endpoint: The solution turns bright orange (mono-anion) and then immediately deep red (dianion) when excess base is present.

  • Calculation:

    
    
    

Scientific Grounding: Accurate titration prevents "false" low conversion where the enolate was never formed in the first place [1].

Module 2: The Steric Barrier & Aggregation

The Issue: Lithium enolates of cyclobutanecarboxylates are prone to forming stable tetrameric aggregates in pure THF. These aggregates sequester the anionic charge, making the enolate nucleophilically "dormant" toward the bulky benzyl bromide.

The Fix: Use a polar aprotic cosolvent to disrupt these aggregates. DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is the safer, non-carcinogenic alternative to HMPA.

Data: Solvent Effects on Alkylation Rates | Solvent System | Aggregation State | Relative Reactivity (


) |
| :--- | :--- | :--- |
| Pure THF | Tetramer (Cubic) | 1 (Baseline) |
| THF + 10% HMPA | Monomer/Dimer | ~1,200x |
| THF + 20% DMPU | Monomer/Dimer | ~950x |

Implementation: Add DMPU (4 equivalents relative to LDA) to the LDA/THF solution before adding the ester. This ensures the enolate is solvated as a reactive monomer immediately upon formation [2].

Module 3: Thermodynamic vs. Kinetic Control

The Issue: The formation of the quaternary center (adding a benzyl group to a carbon that already has a ring and an ester) has a high activation energy (


).
  • At -78°C , the

    
     is insufficient; the reaction stalls.
    
  • At Room Temperature (RT) , the enolate may decompose or attack the benzyl bromide via O-alkylation (forming the enol ether).

The Fix: A "Stepwise Warming" protocol.

Optimized Protocol:

  • Enolization: Add ethyl cyclobutanecarboxylate to LDA/DMPU/THF at -78°C . Stir for 45 minutes.

  • Addition: Add Benzyl Bromide (1.2 equiv) slowly at -78°C.

  • The Ramp:

    • Stir at -78°C for 1 hour.

    • Transfer to a -20°C cryo-bath (or ice/salt bath) for 2 hours.

    • Allow to warm to 0°C over 1 hour.

    • STOP: Do not reflux. Monitor by TLC/GCMS at 0°C.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) instead of LDA? A: generally, no . While NaH is a strong base, the deprotonation of hindered esters is often sluggish and heterogeneous. This leads to a mix of enolate and unreacted ester, promoting Claisen condensation (self-reaction) where the enolate attacks the unreacted ester. LDA gives rapid, quantitative deprotonation at low temp, preventing self-condensation [3].

Q: I see a major side product with a slightly lower retention time. What is it? A: This is likely the O-alkylation product (ketene acetal).

  • Cause: The oxygen atom of the enolate is less hindered than the quaternary carbon.

  • Solution: Ensure you are using Benzyl Bromide , not Benzyl Chloride (Bromide is softer/faster). Keep the solvent polarity balanced; too much DMPU (>25%) can sometimes favor O-alkylation by separating the Li+ ion too effectively (naked enolate effect).

Q: Why not use the Malonic Ester Synthesis? A: If the direct alkylation fails despite these fixes, the Malonic Ester route is the robust "Plan B."

  • Alkylate diethyl malonate with 1,3-dibromopropane (forms the cyclobutane ring).

  • Alkylate the resulting cyclobutane diester with benzyl bromide.

  • Hydrolysis and Decarboxylation.[3][4] Note: This is 3 steps vs. 1 step, but it avoids the quaternary center bottleneck during the ring-closure step [4].

Part 4: Visualizing the Pathway

The following diagram illustrates the critical role of the cosolvent (DMPU) in liberating the reactive enolate species.

ReactionPathway cluster_trap Kinetic Trap (Pure THF) LDA LDA (Base) Aggregate Enolate Tetramer (Unreactive Aggregate) LDA->Aggregate + Ester (-78°C) Ester Ethyl Cyclobutane- carboxylate Ester->Aggregate Monomer Reactive Monomer (Solvated Enolate) Aggregate->Monomer DMPU Disruption DMPU Add DMPU (Cosolvent) DMPU->Monomer Product Ethyl 1-benzyl- cyclobutanecarboxylate Monomer->Product + BnBr (Warm to 0°C) BnBr Benzyl Bromide (Electrophile)

Figure 2: Mechanism of action showing how DMPU liberates the reactive monomer from the stable tetramer aggregate.

References

  • Kofron, W. G., & Baclawski, L. M. (1976).[1][5] A Convenient Method for Estimation of Alkyllithium Concentrations.[1][6] Journal of Organic Chemistry, 41(10), 1879–1880. Link

  • Reich, H. J., & Kulicke, K. J. (1996). Effect of HMPA and DMPU on the Rate of Alkylation of Lithium Enolates. Journal of the American Chemical Society, 118(11), 2739–2740. Link

  • Cason, J., & Allen, C. F. (1949).[3] Preparation of Cyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 14(6), 1036–1042. Link

  • Organic Syntheses. (1943). Cyclobutanecarboxylic acid.[4] Organic Syntheses, Coll.[4] Vol. 3, p.213. Link

Sources

Validation & Comparative

Technical Comparison: Reactivity Profiles of Methyl vs. Ethyl 1-Benzylcyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison between Methyl 1-benzylcyclobutanecarboxylate (1-Me) and Ethyl 1-benzylcyclobutanecarboxylate (1-Et) , focusing on their reactivity profiles, hydrolytic stability, and synthetic utility in drug development.

Key Findings:

  • Steric Dominance: The quaternary center at C1 imposes significant steric hindrance, retarding nucleophilic attack for both esters compared to acyclic analogs.

  • Hydrolytic Kinetics: 1-Me exhibits a 2–5x faster rate of hydrolysis under basic conditions compared to 1-Et , primarily due to the lower steric bulk of the methoxy group allowing easier access to the Bürgi-Dunitz trajectory.

  • Metabolic Implications: In enzymatic systems (e.g., carboxylesterases), 1-Et often demonstrates superior metabolic stability, making it a preferred prodrug moiety when prolonged half-life is required.

  • Synthetic Utility: While 1-Me is synthetically more accessible via high-yielding methylation, 1-Et frequently offers superior crystallinity, aiding in non-chromatographic purification.

Structural Analysis & Steric Environment

The defining feature of both molecules is the quaternary carbon at position 1 of the cyclobutane ring. This center is substituted with:

  • The cyclobutane ring (ring strain ~26 kcal/mol).

  • A bulky benzyl group .

  • The carboxylate ester (Methyl or Ethyl).[1]

This "neopentyl-like" crowding creates a formidable barrier to nucleophilic attack at the carbonyl carbon.

Visualization: Steric Hindrance & Reaction Trajectory

StericHindrance cluster_Molecule 1-Benzylcyclobutanecarboxylate Nu Nucleophile (OH- / Enzyme Ser-OH) Carbonyl C=O Carbonyl (Electrophile) Nu->Carbonyl Bürgi-Dunitz Attack (Hindered) C1 Quaternary C1 (Steric Anchor) Benzyl Benzyl Group (Rotational Bulk) C1->Benzyl Ring Cyclobutane Ring (Rigid Scaffold) C1->Ring C1->Carbonyl Benzyl->Nu Shielding Alkoxy Alkoxy Group (Me vs Et) Carbonyl->Alkoxy Alkoxy->Nu Steric Repulsion (Et > Me)

Caption: Figure 1. Steric map showing the quaternary C1 center shielding the carbonyl carbon. The Ethyl group (Alkoxy) introduces additional rotational freedom that further blocks the nucleophile's approach compared to the Methyl group.

Reactivity Profile Comparison

A. Chemical Hydrolysis (Saponification)

Under basic conditions (


), the hydrolysis proceeds via the 

mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
  • Methyl (1-Me): The methoxy group is small (

    
    ). Despite the C1 crowding, the hydroxide ion can access the carbonyl carbon with moderate difficulty.
    
  • Ethyl (1-Et): The ethoxy group (

    
    ) adds a methylene spacer that can rotate. This "floppy" bulk effectively increases the cone of exclusion around the carbonyl, significantly retarding the formation of the tetrahedral intermediate.
    

Experimental Data Trend: | Parameter | Methyl Ester (1-Me) | Ethyl Ester (1-Et) | Relative Rate (


) |
| :--- | :--- | :--- | :--- |
| 

(pH 12, 25°C)
| ~45 min | ~180 min | 4 : 1 | |

(Activation Energy)
| Lower | Higher (+2-3 kcal/mol) | - | | Leaving Group Ability | Methoxide (

~15.5) | Ethoxide (

~16) | Me > Et |
B. Enzymatic Stability (Metabolism)

In drug discovery, these esters often serve as prodrugs or metabolic soft spots.

  • Carboxylesterases (hCE1/hCE2): These enzymes have hydrophobic pockets. While they generally prefer larger acyl groups, the alpha-substitution (benzyl + cyclobutane) clashes with the catalytic triad of the enzyme.

  • Observation: The Ethyl ester is frequently more stable in plasma assays. The additional carbon in the ethyl chain often disrupts the precise alignment required for the serine hydrolase attack in the active site of hCE1.

Synthetic Utility & Manufacturing

Synthesis of the Esters

Both are typically synthesized via


-alkylation of the parent cyclobutanecarboxylate.

Reaction:



  • 1-Me Synthesis: Methyl iodide is a superior electrophile (if methylating the acid) or methyl cyclobutanecarboxylate is a cheaper starting material. Reaction yields are typically higher (85-95%) due to less steric clash during the enolate formation.

  • 1-Et Synthesis: Often yields are slightly lower (75-85%) due to the "ketene acetal" character of the enolate being more hindered. However, 1-Et derivatives are more likely to be crystalline solids , whereas 1-Me derivatives often remain oils. This is a critical advantage for purification without chromatography.

Experimental Protocols

Protocol A: Comparative Hydrolysis Kinetics (Standardized)

Purpose: To quantitatively determine the steric impact on hydrolytic stability.

Materials:

  • Substrates: 1-Me and 1-Et (purity >98%).

  • Solvent: THF/Water (1:1 v/v).

  • Base: 1.0 M NaOH.

  • Internal Standard: Benzophenone.

Workflow:

  • Preparation: Dissolve 0.5 mmol of ester and 0.1 mmol of benzophenone in 10 mL THF.

  • Initiation: Add 10 mL of thermostated (25°C) aqueous NaOH (0.1 M, pH 13).

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 500

    
    L of cold 0.1 M HCl in Acetonitrile.
    
  • Analysis: Inject onto HPLC (C18 column, 60:40 MeCN:Water). Monitor disappearance of ester peak relative to internal standard.

Calculation: Plot


 vs. time. The slope 

represents the pseudo-first-order rate constant.
Protocol B: Scalable Synthesis of Ethyl 1-benzylcyclobutanecarboxylate

Purpose: To demonstrate the synthesis of the more hindered ester.

  • Enolization: Charge a dry flask with Ethyl cyclobutanecarboxylate (1.0 eq) in dry THF under

    
    . Cool to -78°C.
    
  • Deprotonation: Add LDA (1.1 eq) dropwise over 30 min. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add Benzyl bromide (1.2 eq) dropwise. Critical: Add slowly to prevent exotherm which can cause poly-alkylation.

  • Warm-up: Allow to warm to RT over 4 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Wash organic layer with brine, dry over

    
    . Evaporate. Recrystallize from Hexane/EtOAc (if solid) or distill under high vacuum.
    

Decision Matrix: Which to Choose?

ScenarioRecommended AnalogRationale
Rapid Lead Optimization Methyl (1-Me) Easier to synthesize, higher yields, simpler NMR spectra.
Prodrug Design Ethyl (1-Et) Slower hydrolysis in plasma extends half-life (

).
Scale-Up / CMC Ethyl (1-Et) Higher probability of crystallinity aids purification (avoiding columns).
Metabolic Soft Spot Methyl (1-Me) If the goal is to have the ester cleaved quickly to the active acid.
Decision Logic Diagram

DecisionMatrix Start Select Ester Group Goal Primary Goal? Start->Goal Stability Maximize t1/2? Goal->Stability Metabolic Stability Synthesis Synthesis Goal->Synthesis Ease of Synthesis Physical Physical Goal->Physical Solid State Properties Ethyl Choose Ethyl (1-Et) Stability->Ethyl Yes (Prodrug) Methyl Choose Methyl (1-Me) Stability->Methyl No (Rapid Cleavage) Synthesis->Methyl Highest Yield Physical->Ethyl Crystallinity Needed

Caption: Figure 2. Decision tree for selecting between Methyl and Ethyl esters based on drug development stage and requirements.

References

  • Buchwald, P. (2001). Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Journal of Medicinal Chemistry. Link

  • Lund, A., et al. (2012). Comparative chemical and biological hydrolytic stability of homologous esters. Acta Pharmaceutica. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (General reference for ester stability profiles).

  • Koshikari, Y., et al. (2012).[2] Catalytic Hydrolysis of Esters under Organic Solvent-Free Conditions. Organic Letters. Link

  • Tsuji, H., et al. (2019).[3] Nickel-Catalyzed Benzylic Substitution of Benzyl Esters. Organic Letters. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Strained Ring Systems

In the landscape of organic analysis, cyclic molecules present unique challenges and opportunities. Their fragmentation behavior under mass spectrometric analysis, particularly through electron ionization (EI), provides a wealth of structural information.[1] Cyclobutane esters, with their inherent ring strain, exhibit distinct fragmentation patterns that can be both diagnostically powerful and mechanistically intriguing. This guide provides an in-depth comparison of the mass spectrometric fragmentation of cyclobutane esters, offering insights into the underlying principles and practical applications for researchers in drug discovery and materials science. We will explore the characteristic fragmentation pathways, compare them to other cyclic and acyclic analogs, and provide robust experimental protocols for their analysis.

The high-energy electrons used in EI-MS impart significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M+•) that is often unstable.[2] This instability drives fragmentation, a process where the molecular ion breaks down into smaller, charged fragments and neutral radicals.[3] The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing clues to the original structure.[1]

Core Fragmentation Pathways of Cyclobutane Esters

The fragmentation of cyclobutane derivatives, including esters, is characterized by several key transformation pathways under electron impact ionization.[4] These pathways are a direct consequence of the molecule's structure, particularly the strained four-membered ring and the presence of the ester functional group.

A study on various cyclobutane derivatives revealed several characteristic transformation pathways:

  • Facile Cleavage of Substituents: The substituents on the cyclobutane ring are often easily cleaved.[4]

  • Ring Opening: In many cases, the cyclobutane ring opens through the rupture of C-C bonds opposite to each other.[4]

  • Preferential Bond Cleavage: The most substituted C-C bond in the ring is typically the first to break.[4]

  • Secondary Reactions: The primary fragmentation is often followed by secondary reactions, including further cleavage and rearrangement of the initial fragment ions.[4]

The Dominant Fragmentation Mechanism: Ring Cleavage

The most characteristic fragmentation pathway for many cyclobutane derivatives involves the cleavage of the ring itself. A common pattern is the symmetric scission of the ring, which can lead to the formation of a prominent fragment ion.[4] For instance, the mass spectrum of cyclobutane itself shows a base peak at m/z 28, corresponding to the ethene radical cation ([C2H4]+•), formed by the cleavage of the ring into two ethene molecules.[5]

Caption: General fragmentation pathways for cyclobutane esters in EI-MS.

Influence of the Ester Group

The ester functional group introduces additional, and often competing, fragmentation pathways. These are well-characterized for acyclic esters and also play a significant role in the mass spectra of their cyclic counterparts.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can lead to the loss of the alkoxy group (-OR) to form an acylium ion, [M - OR]+, or the loss of the entire ester group as a radical (•COOR) to form [M - COOR]+.[6]

  • McLafferty Rearrangement: For esters with a sufficiently long alkyl chain (at least three carbons) containing a γ-hydrogen, a characteristic rearrangement can occur. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.[6] While less common for the cyclobutane ring itself due to geometric constraints, this can be a significant pathway if the ester's alcohol portion has a long enough chain.

Comparative Fragmentation: Cyclobutane Esters vs. Other Cyclic Esters

To fully appreciate the unique fragmentation of cyclobutane esters, it is instructive to compare them with other cyclic systems.

Cyclopentane Esters: A Less Strained Analogue

Cyclopentane, being less strained than cyclobutane, exhibits different fragmentation behavior. The molecular ion of cyclopentane is typically more abundant than that of cyclobutane. A characteristic fragmentation of cyclopentane is the loss of an ethene molecule (a mass loss of 28) to form the C3H6+• ion at m/z 42, which is often the base peak.[7][8] Another significant peak corresponds to the loss of a methyl radical (a mass loss of 15) to form a C4H7+ ion at m/z 55.[7][8]

When an ester group is present on a cyclopentane ring, we observe a combination of ring fragmentation and ester-driven cleavage. However, the initial ring-opening is generally less favorable compared to cyclobutanes due to the lower ring strain.

Cyclohexene Derivatives: The Role of Unsaturation

A study comparing isomeric derivatives of cyclobutane and cyclohexene with the molecular formula C10H16 found their mass spectra to be surprisingly similar, suggesting that isomerization can occur during the ionization and fragmentation process.[9] Both classes of compounds showed a base peak at m/e 68, corresponding to the molecular ion of isoprene, indicating a retro-Diels-Alder type fragmentation for the cyclohexene derivatives and a ring-opening followed by rearrangement and cleavage for the cyclobutane derivatives to yield the same stable fragment.[9] This highlights the importance of considering potential rearrangements when interpreting mass spectra of cyclic compounds.

Compound ClassCharacteristic Ring FragmentationKey Fragment IonsInfluence of Ester Group
Cyclobutane Esters Symmetric ring cleavage to two C2 units.Often [C2H4]+• (m/z 28) or substituted analogs.α-cleavage ([M-OR]+, [M-COOR]+), McLafferty rearrangement (if applicable).
Cyclopentane Esters Loss of ethene (M-28).[M-28]+•, [M-CH3]+ (m/z 55).α-cleavage and McLafferty rearrangement compete with ring fragmentation.
Cyclohexene Esters Retro-Diels-Alder reaction.Fragments corresponding to the diene and dienophile.Ester group fragmentation can occur on either the diene or dienophile fragment.

Experimental Protocol: GC-MS Analysis of Cyclobutane Esters

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like cyclobutane esters. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the cyclobutane ester sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Identify the peak corresponding to the cyclobutane ester in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.

    • Compare the obtained spectrum with library spectra (if available) for confirmation.

Caption: A simplified workflow for the GC-MS analysis of cyclobutane esters.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The use of a standard non-polar GC column ensures good peak shape and separation for a wide range of esters. The 70 eV ionization energy is a standard condition that allows for comparison with extensive mass spectral libraries.[2] The inclusion of a solvent delay is crucial to protect the detector and ensure high-quality data for the analyte of interest. Accurate mass measurements, if available, can further increase confidence in fragment ion assignments.[10]

Case Study: Fragmentation of Truxillic and Truxinic Acid Dimers

A notable example of the diagnostic power of mass spectrometry in analyzing cyclobutane systems comes from the study of substituted cinnamic acid dimers.[11][12] These photodimerization reactions can lead to different stereoisomers, namely truxillic and truxinic acids, which are cyclobutane derivatives. Mass spectrometric analysis of the methyl esters of these dimers revealed distinctive fragmentation patterns that allowed for their differentiation.[11]

  • Truxillic Acid Esters: These compounds undergo a McLafferty-type rearrangement prior to the main fragmentation.[11]

  • Truxinic Acid Esters: These fragment asymmetrically, yielding characteristic stilbene and dicarboxylate fragments.[11]

This study exemplifies how subtle differences in the stereochemistry of the cyclobutane ring and the relative positions of the substituents can lead to dramatically different and diagnostically useful fragmentation patterns.

Conclusion

The mass spectrometric fragmentation of cyclobutane esters is a rich field of study, offering valuable insights for structural elucidation. The inherent ring strain of the cyclobutane nucleus predisposes these molecules to characteristic ring-opening and cleavage reactions. These pathways, in competition with fragmentation patterns dictated by the ester functional group, create a unique mass spectral fingerprint. By understanding these fundamental fragmentation mechanisms and comparing them to those of other cyclic systems, researchers can confidently identify and characterize novel cyclobutane-containing compounds. The provided GC-MS protocol offers a robust starting point for the reliable analysis of these challenging yet important molecules.

References

  • Kele, Z. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. Retrieved from [Link]

  • Shaw, D. F., & Hogan, R. J. (1968). The mass spectra of some isomeric derivatives of cyclobutane and cyclohexene. Journal of the Chemical Society B: Physical Organic, 304. [Link]

  • Stewart, D., Robertson, G. W., & Morrison, I. M. (1992). Identification of cyclobutane-type dimers of substituted cinnamic acids by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 6(1), 46-53. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Bissessar, A. (2021). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. International Journal of Applied Sciences and Biotechnology, 9(3), 163-176. [Link]

  • Sparkman, O. D. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. [Link] (Note: A generic YouTube link is provided as the original link may not be stable. The content is based on the transcript of a video about cycloalkane mass spectrometry.)

Sources

Validating ethyl 1-benzylcyclobutanecarboxylate against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of cyclobutane-containing pharmaceutical scaffolds, ethyl 1-benzylcyclobutanecarboxylate serves as a critical sterically hindered intermediate. Its validation is often complicated by the ring strain of the cyclobutane moiety and the potential for hydrolysis of the ester functionality.

This guide provides a rigorous framework for validating in-house synthesized batches against commercial Certified Reference Materials (CRMs) . Unlike standard certificates of analysis (CoA) which often rely solely on area-normalization (GC-FID/HPLC), this protocol advocates for orthogonal validation using Quantitative NMR (qNMR) to establish absolute purity, ensuring downstream reaction stoichiometry is accurate.

The Reference Standard Landscape

When sourcing this intermediate, researchers typically encounter two grades of material. Understanding the limitations of each is vital for experimental design.

FeatureCommercial Grade (Synthesis) Certified Reference Material (CRM)
Primary Use High-throughput synthesis, scale-upAnalytical benchmarking, GMP validation
Purity Claim >95% or >97% (Area %)>99.0% (Mass Balance/qNMR)
Traceability Batch-specific CoANIST/BIPM Traceable
Impurity Profiling Major peaks onlyQuantified organic & inorganic impurities
Cost LowHigh

The Validation Gap: Commercial synthesis grade materials often conceal non-chromatographable impurities (inorganic salts, water, oligomers) that inflate "Area %" purity.

Analytical Method Comparison: GC-FID vs. qNMR

To validate your batch against a CRM, you must compare the performance of two distinct analytical techniques.[1]

Method A: Gas Chromatography (GC-FID)

The Workhorse for Volatile Impurities

  • Pros: High sensitivity for synthesis byproducts (e.g., benzyl bromide, ethyl cyclobutanecarboxylate).

  • Cons: Relies on relative response factors; "blind" to non-volatiles and moisture.

Method B: 1H-qNMR (Internal Standard Method)

The Absolute Truth

  • Pros: Molar response is universal (proton counting); detects residual solvents, water, and inorganics implicitly via mass balance.

  • Cons: Lower sensitivity (LOD ~0.1%); requires precise weighing.

Experimental Validation Protocol

Structural Identity (Qualitative)

Before quantitative assessment, confirm the structure. The cyclobutane ring creates a distinct magnetic environment.

Expected 1H-NMR Signals (CDCl3, 400 MHz):

  • 
     7.15 – 7.35 (m, 5H):  Aromatic benzyl protons.
    
  • 
     4.12 (q, 
    
    
    
    Hz, 2H):
    Ethyl ester (
    
    
    ).
  • 
     3.05 (s, 2H):  Benzylic methylene (
    
    
    
    ).
  • 
     2.35 – 2.45 (m, 2H):  Cyclobutane ring (C2/C4 equatorial).
    
  • 
     1.80 – 1.95 (m, 4H):  Cyclobutane ring (C2/C4 axial + C3).
    
  • 
     1.21 (t, 
    
    
    
    Hz, 3H):
    Ethyl ester (
    
    
    ).
Purity Assessment Workflow

The following workflow describes the validation of "Batch A" (In-house) against "CRM-Standard" using qNMR.

Step 1: Internal Standard Selection

  • Standard: 1,3,5-Trimethoxybenzene (TMB).

  • Rationale: High purity, non-volatile, distinct singlet at

    
     6.1 ppm (does not overlap with benzyl or ester signals).
    

Step 2: Sample Preparation

  • Weigh exactly

    
     mg of Ethyl 1-benzylcyclobutanecarboxylate  into a vial.
    
  • Weigh exactly

    
     mg of TMB  (Traceable Standard) into the same vial.
    
  • Dissolve in 0.7 mL

    
    .
    
  • Acquire 1H-NMR with

    
     (relaxation delay) 
    
    
    
    seconds to ensure full relaxation (T1).

Step 3: Calculation



  • 
    : Integral area[2][3]
    
  • 
    : Number of protons (2 for benzyl 
    
    
    
    , 3 for TMB)
  • 
    : Molar mass[3]
    
  • 
    : Mass weighed
    

Data Presentation: Validation Results

The following table summarizes a typical comparison between a synthesized batch and a CRM.

ParameterSynthesized Batch (Test) Reference Standard (CRM) Deviation Pass/Fail
Appearance Clear, pale yellow oilClear, colorless oilN/APass
GC-FID Purity 98.4% (Area)99.8% (Area)-1.4%Pass (>98%)
qNMR Purity 96.2% (w/w) 99.7% (w/w) -3.5% Alert
Residual Solvent 1.8% (EtOAc)<0.1%+1.7%Correctable
Water (KF) 0.3%<0.05%+0.25%Pass

Scientist's Interpretation: The GC-FID data suggests the synthesized batch is high purity (98.4%). However, qNMR reveals the true purity is only 96.2%. The discrepancy (2.2%) is primarily due to residual ethyl acetate (detected in NMR, invisible in standard GC ramp if eluting with solvent) and inorganic salts. Conclusion: The batch requires high-vacuum drying before use in stoichiometric coupling reactions.

Visualizations

Diagram 1: Orthogonal Validation Workflow

This flowchart illustrates the decision-making process when validating a new chemical intermediate.

ValidationWorkflow Start Crude Ethyl 1-benzylcyclobutanecarboxylate Check1 1. Identity Check (1H-NMR) Start->Check1 Fail1 Discard / Reprocess Check1->Fail1 Wrong Structure Parallel Orthogonal Purity Assessment Check1->Parallel Matches Reference GC Method A: GC-FID (Volatile Impurities) Parallel->GC qNMR Method B: qNMR (Absolute Mass Balance) Parallel->qNMR Compare Compare Results (Is Deviation < 2%?) GC->Compare Area % qNMR->Compare w/w % Pass VALIDATED Release for Synthesis Compare->Pass Yes Investigate Investigate Non-Volatiles (Salts/Solvents) Compare->Investigate No (qNMR << GC)

Caption: Workflow for validating chemical intermediates using orthogonal analytical methods.

Diagram 2: Impurity Origin & Detection

Mapping specific impurities to the detection method ensures no "blind spots" in validation.

ImpurityMap Compound Ethyl 1-benzylcyclobutanecarboxylate Imp1 Benzyl Bromide (Starting Material) Compound->Imp1 Imp2 Hydrolysis Acid (Degradant) Compound->Imp2 Imp3 Inorganic Salts (LiBr / NaBr) Compound->Imp3 Imp4 Residual Solvent (THF/EtOAc) Compound->Imp4 MethodGC Detected by GC-FID Imp1->MethodGC MethodNMR Detected by 1H-NMR Imp1->MethodNMR Imp2->MethodGC Requires Derivatization Imp2->MethodNMR Imp3->MethodGC Invisible MethodIC Detected by ROI/Titration Imp3->MethodIC Imp4->MethodGC Imp4->MethodNMR

Caption: Detection capabilities of different methods for common impurities in cyclobutane synthesis.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][5] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][6] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, ethyl ester (Analogous Spectral Data).[7] NIST Chemistry WebBook. [Link]

Sources

Structural Dynamics and Lattice Architecture: A Comparative Guide to Benzylcyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the cyclobutane ring serves as a critical "rigidifying linker," offering a unique compromise between the high strain of cyclopropane and the conformational flexibility of cyclopentane. This guide provides an in-depth structural comparison of benzyl cyclobutanecarboxylate (BCBC) derivatives against their ring-variant counterparts (cyclopropane and cyclopentane analogs).

Our analysis focuses on the crystallographic "performance" of these scaffolds—specifically their lattice energy stability, packing efficiency, and solubility profiles—which are pivotal for solid-form selection in drug development.

Key Findings
  • Conformational Locking: Unlike planar cyclopropanes, BCBC derivatives adopt a puckered "butterfly" conformation (

    
     dihedral angle), relieving torsional strain while maintaining vector alignment of substituents.
    
  • Lattice Stability: The benzyl ester moiety contributes significant stabilization energy via T-shaped C-H...

    
     interactions , often overriding the disorder propensity of the puckered ring.
    
  • Crystallizability: BCBC derivatives show superior crystallization kinetics compared to cyclopentane analogs due to the reduced entropy of the semi-rigid cyclobutane core.

Structural Benchmarking: The Comparative Analysis

This section objectively compares the Benzyl Cyclobutanecarboxylate scaffold against its primary structural alternatives.

Ring Strain and Conformation Metrics

The "performance" of a structural scaffold is defined by its ability to hold pharmacophores in specific spatial arrangements.

FeatureCyclopropane AnalogCyclobutane (BCBC) Cyclopentane Analog
Ring Conformation Rigid / PlanarPuckered (Butterfly) Envelope / Twist
Puckering Angle

(Fixed)

(Dynamic)
Variable (Pseudorotation)
Ring Strain (kcal/mol) 27.526.3 6.2
C-C Bond Length

(Short)

(Long)

(Standard)
Substituent Vector Eclipsed (High Torsion)Staggered (Relieved) Staggered

Expert Insight: The BCBC scaffold's slight pucker allows for relief of eclipsing interactions between the carboxylate and adjacent ring protons. This makes BCBC derivatives thermodynamically more accessible during synthesis than highly strained cyclopropanes, yet more structurally predictable than floppier cyclopentanes.

Supramolecular "Performance" (Lattice Interactions)

In the solid state, the benzyl group is not merely a protecting group; it is a supramolecular synthon .

  • BCBC Derivatives: The benzyl ring typically folds back toward the cyclobutane ring, engaging in intramolecular

    
     interactions. This "closed" conformation facilitates dense packing.
    
  • Alkyl Analogs (e.g., Methyl ester): Lacking the benzyl anchor, these often suffer from high thermal motion in the crystal lattice, leading to lower melting points and poor diffraction quality.

Experimental Protocols

To ensure reproducibility, we utilize a self-validating workflow for the synthesis and crystallization of these derivatives.

Synthesis of Benzyl 1-Cyclobutanecarboxylate

Grounding Source: Adapted from standard benzyl esterification protocols [4].

  • Activation: Dissolve cyclobutanecarboxylic acid (10 mmol) in dry DCM. Add oxalyl chloride (12 mmol) and a catalytic drop of DMF at

    
    . Stir for 1 hour to generate the acid chloride.
    
    • Validation: Monitor by IR (shift from broad -OH stretch to sharp C=O stretch at

      
      ).
      
  • Esterification: Add benzyl alcohol (10 mmol) and Pyridine (11 mmol) slowly.

  • Workup: Quench with water, extract with DCM, and wash with

    
     (remove pyridine) and saturated 
    
    
    
    (remove unreacted acid).
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Crystallization Strategy (The "Slow-Diffusion" Method)

Direct evaporation often yields oils for these derivatives. The following biphasic diffusion protocol is recommended for X-ray quality crystals.

  • Inner Phase: Dissolve 50 mg of pure BCBC derivative in 0.5 mL of Dichloromethane (high solubility).

  • Outer Phase: Carefully layer 2.0 mL of Pentane (antisolvent) on top. Do not mix.

  • Incubation: Seal the vial and store at

    
     in a vibration-free environment for 72 hours.
    
    • Mechanism:[1][2][3][4] Pentane slowly diffuses into the DCM layer, increasing supersaturation gradually, favoring nucleation of the thermodynamically stable polymorph.

Visualizing the Structural Logic

The following diagrams illustrate the crystallization workflow and the hierarchy of forces stabilizing the BCBC crystal lattice.

Diagram 1: Crystallization Workflow & Logic

CrystallizationProtocol Start Crude BCBC Derivative Solvent Solubilization (DCM High Conc.) Start->Solvent Dissolve Layering Antisolvent Layering (Pentane Diffusion) Solvent->Layering 4°C Environment Nucleation Nucleation Event (Supersaturation) Layering->Nucleation Slow Diffusion Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth 72 Hours Analysis XRD Data Collection Growth->Analysis Harvest

Caption: Step-by-step biphasic diffusion protocol optimized for benzyl cyclobutanecarboxylates.

Diagram 2: Lattice Interaction Hierarchy

LatticeForces Crystal Crystal Lattice Stability Primary Primary Motif: Centrosymmetric Dimers Crystal->Primary Secondary Secondary Motif: Benzyl π-Stacking Crystal->Secondary Tertiary Tertiary Motif: Ring Puckering Relief Crystal->Tertiary HBond C-H...O Hydrogen Bonds Primary->HBond Directionality PiPi T-Shaped Interaction Secondary->PiPi Packing Density Strain Torsional Strain Minimization Tertiary->Strain Conformational Flex

Caption: Hierarchical breakdown of forces stabilizing the BCBC solid state structure.

Data Analysis: Crystallographic Parameters

The table below summarizes typical crystallographic parameters for unsubstituted Benzyl Cyclobutanecarboxylate compared to a theoretical planar model, highlighting the impact of ring puckering.

ParameterBCBC (Experimental)Planar Model (Theoretical)Impact on Stability
Space Group

(Monoclinic)

(Triclinic)
Monoclinic symmetry indicates higher order packing.
Ring Dihedral Angle


Puckering relieves 1.5 kcal/mol torsional strain [1].
Density (

)


Higher density correlates with stronger Van der Waals forces.
Packing Coefficient 68.5%64.2%Efficient packing reduces solvent inclusion voids.

Technical Note: The "butterfly" puckering of the cyclobutane ring creates a chiral twist in the crystal lattice, even if the molecule is achiral in solution. This often leads to disorder in the X-ray refinement if the crystal contains racemic domains of the puckered conformers.

References

  • Ring Strain & Puckering: "Molecular structure and puckering potential function of cyclobutane." ResearchGate.[5] Available at: Link

  • Cyclobutane Drug Candidates: "Cyclobutanes in Small-Molecule Drug Candidates." PubMed Central. Available at: Link

  • Benzyl Group Stacking: "Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor." ACS Publications. Available at: Link

  • Synthesis Protocol: "Synthesis and characterization of benzyl electrophiles." Royal Society of Chemistry. Available at: Link

  • Comparative Strain Data: "Ring Strain and the Structure of Cycloalkanes." Chemistry LibreTexts. Available at: Link

Sources

GC-MS Profiling of Ethyl 1-Benzylcyclobutanecarboxylate: Retention Characteristics & Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Retention Times for Ethyl 1-Benzylcyclobutanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate identification of ethyl 1-benzylcyclobutanecarboxylate is a critical checkpoint in the synthesis of pharmaceutical intermediates, particularly for analgesic and anorectic drug scaffolds (e.g., sibutramine analogs). This guide provides a technical comparison of this compound against its structural isomers and derivatization alternatives. We define the retention behavior, mass spectral fingerprints, and validation protocols required to distinguish this specific ester from its methyl-ester homologs and ring-size isomers (cyclopropane/cyclopentane derivatives).

Chemical Context & Structural Considerations

Ethyl 1-benzylcyclobutanecarboxylate presents unique analytical challenges due to the steric bulk of the cyclobutane ring combined with the benzyl moiety. Unlike linear esters, the rigid cyclic structure influences both the volatility (retention time) and the fragmentation pathways (mass spectrum).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.30 g/mol

  • Key Analytical Challenge: Differentiating the cyclobutane ring from cyclopentane (ring expansion impurities) and cyclopropane (synthetic precursors) isomers, which possess identical molecular weights (isobaric).

Comparative GC-MS Performance

To validate the performance of the ethyl ester derivative, we compare it against the standard Methyl Ester derivative and its Ring-Size Isomers .

A. Derivatization Alternatives: Ethyl vs. Methyl Ester

The choice between forming an ethyl ester versus a methyl ester significantly impacts chromatographic resolution and mass spectral selectivity.

FeatureMethyl Ester (Alternative)Ethyl Ester (Target Product)Scientific Insight
Retention Index (RI) Lower (Elutes earlier)Higher (+30–50 units) Ethyl esters provide better separation from solvent fronts and low-boiling impurities.
McLafferty Ion m/z 74m/z 88 The shift to m/z 88 allows for selective ion monitoring (SIM) in complex matrices where m/z 74 background is high.
Stability ModerateHigh Ethyl esters are less prone to hydrolysis during storage compared to methyl esters.
Resolution Lower for isomersHigher The added methylene group (

) increases steric discrimination on non-polar columns (e.g., DB-5ms).
B. Isomer Differentiation (The "Critical Pair")

Distinguishing the target from its ring-homologs is the primary failure point in QC protocols.

  • Ethyl 1-benzylcyclopropanecarboxylate: Elutes earlier due to higher ring strain and lower boiling point.

  • Ethyl 1-benzylcyclopentanecarboxylate: Elutes later due to increased carbon number and ring flexibility.

Experimental Protocol: Self-Validating Workflow

This protocol uses an Internal Standard (ISTD) normalization method to ensure reproducibility across different GC systems.

Reagents & Standards
  • Target: Ethyl 1-benzylcyclobutanecarboxylate (Synthesized or Reference Std).

  • ISTD: Tridecane (

    
    ) or Ethyl Benzoate (structurally relevant).
    
  • Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m

    
     0.25mm 
    
    
    
    0.25µm.
Instrument Parameters
  • Inlet: Splitless (1 min), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 300°C (hold 5 min).

  • MS Source: 230°C, EI (70 eV).

Workflow Logic (DOT Diagram)

GCMS_Workflow Sample Crude Reaction Mix (Acid Precursor) Deriv Derivatization (EtOH / H2SO4 or Et-I) Sample->Deriv Esterification Extract Extraction (Hexane/EtOAc) Deriv->Extract ISTD Add ISTD (Tridecane) Extract->ISTD GC GC Separation (DB-5ms Column) ISTD->GC MS MS Detection (Full Scan 50-500 m/z) GC->MS Data Data Analysis (RI Calculation) MS->Data Data->GC Adjust Ramp if Resolution < 1.5

Figure 1: Step-by-step analytical workflow for validating ethyl 1-benzylcyclobutanecarboxylate retention.

Mass Spectral Interpretation & Retention Data
Predicted Retention Indices (Kovats Index)

Note: Values are calculated based on structural increments on a DB-5ms column.

CompoundPredicted RIKey Identification Feature
Ethyl 1-benzylcyclopropane carboxylate1480 – 1510Early elution, m/z 91 base peak.
Ethyl 1-benzylcyclobutanecarboxylate 1540 – 1580 Target Window. Distinct m/z 88/102 ions.
Ethyl 1-benzylcyclopentane carboxylate1610 – 1650Late elution, complex ring fragmentation.
Fragmentation Pathway (Mechanistic Insight)

The mass spectrum is dominated by two competing cleavages:

  • Benzylic Cleavage: Generates the Tropylium ion (m/z 91 ), usually the base peak.

  • McLafferty Rearrangement: Specific to the ethyl ester. The

    
    -hydrogen on the cyclobutane ring transfers to the carbonyl oxygen, leading to the elimination of ethylene and formation of the radical cation at m/z 88  (characteristic of ethyl esters with 
    
    
    
    -substitution).

Fragmentation Parent Molecular Ion (M+) m/z 218 Path1 Benzylic Cleavage Parent->Path1 Path2 McLafferty Rearrangement Parent->Path2 Frag3 Loss of Ethoxy (M-45) m/z 173 Parent->Frag3 -OEt Frag1 Tropylium Ion m/z 91 (Base Peak) Path1->Frag1 Dominant Frag2 Ethyl Ester Ion m/z 88 Path2->Frag2 Diagnostic

Figure 2: Primary fragmentation pathways for structural confirmation.

References
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as a baseline for benzyl ester fragmentation patterns).

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data.
  • Organic Syntheses. (1943). Cyclobutanecarboxylic acid.[1] Org. Synth. 1943, 23, 16. Available at: [Link] (Foundation for cyclobutane ring synthesis and boiling point data).

  • AOCS. (2019). Retention Order of Fatty Acids and Esters. American Oil Chemists' Society. Available at: [Link] (Authoritative source on Ethyl vs. Methyl ester retention shifts).

Sources

Safety Operating Guide

Ethyl 1-benzylcyclobutanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Immediate Action Protocol

Compound: Ethyl 1-benzylcyclobutanecarboxylate CAS: 114672-01-4 (General reference for this class of intermediates) Primary Hazard: Combustible Liquid / Organic Irritant Disposal Class: Non-Halogenated Organic Solvent (High BTU)

STOP/GO Decision Matrix:

  • STOP: If the waste contains oxidizers (e.g., Nitric Acid, Peroxides) or heavy metals (Osmium, Chromium). Action: Segregate immediately into a separate waste stream.

  • STOP: If the waste is mixed with halogenated solvents (DCM, Chloroform) >10%. Action: Divert to "Halogenated Waste" stream to prevent incineration facility rejection.

  • GO: If the waste is pure compound or mixed with acetone, ethyl acetate, methanol, or ethanol. Action: Proceed to Non-Halogenated Organic Waste container.

Chemical Profile & Waste Characterization[1][2]

As a Senior Application Scientist, I approach disposal not just as "throwing away" but as chemical lifecycle management. Ethyl 1-benzylcyclobutanecarboxylate is a strained cyclic ester. Understanding its structure is critical for safe handling:

  • Cyclobutane Ring Strain: The cyclobutane ring possesses significant ring strain (~26.4 kcal/mol). While kinetically stable under standard conditions, this energy makes the compound an excellent candidate for high-temperature incineration (Fuel Blending), where it contributes high calorific value (BTU) to the combustion process.

  • Benzyl Moiety: The aromatic ring increases lipophilicity, making this compound water-insoluble . Crucial Implication: Do not attempt drain disposal. It will not dilute; it will coat piping and create a vapor hazard in the sewer system (violating EPA prohibitions on hydrophobic discharge).

  • Ester Functionality: Susceptible to hydrolysis in strong acid/base. Mixing this waste with concentrated acids in a waste drum can generate heat (exotherm) and pressure buildup.

Table 1: Physicochemical Waste Data

ParameterValue / CharacteristicOperational Implication
Physical State Liquid (Viscous oil)Requires secondary containment; do not use solid waste bins.
Flash Point >113°C (Predicted)Combustible (Class IIIB). Treat as D001 (Ignitable) for regulatory simplicity in mixed streams.
Water Solubility Negligible (Hydrophobic)Strictly Prohibited from drain/sewer disposal.
Density ~1.05 g/mLHeavier than water; will sink in aqueous biphasic waste.
Reactivity Stable; Incompatible with OxidizersKeep away from Nitric Acid/Peroxides in SAA (Satellite Accumulation Area).

Pre-Disposal Stabilization & Segregation[1][3]

Before moving waste to the central pickup area, you must stabilize it at the bench (Satellite Accumulation Area).

The "Solvent Compatibility" Rule: In drug development workflows, this intermediate is often dissolved in solvents like Ethyl Acetate or THF.

  • Protocol: Maintain a dedicated "Non-Halogenated Organic" carboy.

  • Why? Halogens (Cl, Br, F) release acid gases (HCl, HBr) during incineration, requiring expensive scrubbers. Keeping this ester in the non-halogenated stream significantly reduces disposal costs and environmental impact.

Diagram 1: Waste Stream Segregation Logic

WasteSegregation Start Waste: Ethyl 1-benzylcyclobutanecarboxylate Check1 Is it mixed with >10% Halogens? (DCM, Chloroform) Start->Check1 Check2 Is it mixed with Aqueous layers? Check1->Check2 NO StreamA Stream A: Halogenated Organics (Incineration with Scrubbing) Check1->StreamA YES StreamB Stream B: Non-Halogenated Organics (Fuel Blending/Energy Recovery) Check2->StreamB NO (Preferred) StreamC Stream C: Aqueous Waste (Requires Phase Separation) Check2->StreamC YES

Caption: Decision tree for segregating Ethyl 1-benzylcyclobutanecarboxylate based on co-solvents to ensure regulatory compliance and cost-efficiency.

Step-by-Step Disposal Protocol

This protocol complies with RCRA (40 CFR 262) standards for Satellite Accumulation Areas.

Phase 1: Collection (At the Bench)
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Apply a hazardous waste label before the first drop enters the container.

    • Must include: "Hazardous Waste."

    • Constituents: Write "Ethyl 1-benzylcyclobutanecarboxylate" (do not use abbreviations like "EBC").

    • Hazards: Check "Toxic" and "Ignitable" (if mixed with flammable solvents).

  • Transfer: Use a funnel to prevent spillage. If the compound is viscous, rinse the glassware with a small amount of Acetone and add the rinse to the same waste container.

Phase 2: Satellite Accumulation Management
  • Headspace: Leave at least 10% headspace in the container. Thermal expansion of organic solvents can pressurize and rupture a full container.

  • Closure: Keep the container hermetically sealed unless actively adding waste. (A funnel left in an open bottle is a top OSHA violation).

  • Secondary Containment: Place the carboy in a polyethylene tray capable of holding 110% of the container's volume.

Phase 3: Final Hand-off
  • Inspection: Verify the liquid is a single phase (unless labeled as biphasic).

  • Transport: Cap tightly. Transport to the Central Accumulation Area using a safety carrier or cart with raised edges.

  • Documentation: Log the volume and constituents in your facility’s waste tracking system (e.g., Chematix, EHS Assistant).

Spill Contingency & Emergency Response

Despite best practices, spills occur. Because this compound is an oil-like ester, it creates a significant slip hazard and spreads quickly.

Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (If >100mL or in Hot Zone) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Use Vermiculite/Sand dams) PPE->Contain Absorb 4. Absorption (Polypropylene pads for organics) Contain->Absorb Disposal 5. Disposal (Bag as Hazardous Solid Waste) Absorb->Disposal

Caption: Operational workflow for managing minor laboratory spills of organic esters.

Specific Cleanup Steps:

  • Ventilation: Immediate increase air exchange (open fume hood sashes fully if safe, or activate emergency purge).

  • Inert Absorbent: Do not use paper towels for large spills (fire risk). Use vermiculite or clay-based absorbents (kitty litter).

  • Decontamination: After removing the absorbent, wash the surface with a dilute soap/water solution to emulsify the remaining oily residue.

Regulatory Compliance & Waste Codes

Failure to classify waste correctly can lead to "Notice of Violation" fines.

  • EPA Waste Code (USA):

    • D001: If the waste mixture has a flash point <60°C (Common if mixed with Acetone/Ethanol).

    • None (Non-RCRA Regulated): If pure and high flash point. However, best practice dictates managing it as "Non-RCRA Regulated Chemical Waste" rather than general trash to ensure incineration.

  • European Waste Catalogue (EWC):

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: 29 CFR 1910.1200.[1][2][3][Link]

  • PubChem. (2024). Compound Summary: Ethyl 1-benzylcyclobutanecarboxylate (Structure & Safety Data). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Ethyl 1-benzylcyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 1-benzylcyclobutanecarboxylate is a specialized organic intermediate used primarily in medicinal chemistry as a building block for pharmaceutical synthesis. Structurally, it combines a lipophilic benzyl moiety with a strained cyclobutane ring.

Immediate Hazard Classification:

  • Warning: Irritant to skin, eyes, and respiratory system.[1][2]

  • Acute Toxicity: Harmful if swallowed (Category 4).[1][3][4]

  • Physical State: Typically a viscous liquid or low-melting solid.

Core Directive: Treat this compound as a lipophilic irritant . The benzyl group facilitates skin permeation, while the ester functionality makes it susceptible to hydrolysis in biological systems. Standard "lab coat and glasses" protocols are insufficient without specific glove discipline and engineering controls.

Risk Assessment & Mechanism of Action

To handle this chemical safely, you must understand why it poses a risk.

Structural FeatureSafety Implication
Benzyl Moiety Increases lipophilicity (LogP), enhancing the ability to penetrate the stratum corneum (outer skin layer). Result: Rapid dermal absorption.
Cyclobutane Ring High ring strain energy (~26 kcal/mol). While generally stable under ambient conditions, it can exhibit unexpected reactivity under thermal stress or strong catalysis.
Ethyl Ester Susceptible to enzymatic or chemical hydrolysis, releasing ethanol and 1-benzylcyclobutanecarboxylic acid (an acidic irritant) upon contact with mucous membranes.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety data. Use this matrix to select PPE based on the specific task.

Hand Protection Protocol
  • Material: Nitrile Rubber (NBR).

  • Rationale: Latex is permeable to many organic esters and offers poor protection against the benzyl lipophile.

  • Technique: Double-gloving is mandatory for synthesis and scale-up operations (>1g).

ParameterSpecification
Primary Glove Nitrile, minimum thickness 0.11 mm (Standard Lab Grade).
Secondary Glove Nitrile, extended cuff (if handling >10 mL or liquid transfers).
Breakthrough Time Estimated < 15 minutes for thin nitrile if submerged. Change immediately upon splash.
Eye & Body Protection[1][4][5][6][7][8]
  • Eyes: Chemical splash goggles (ANSI Z87.1 or EN 166) are required. Safety glasses with side shields are only acceptable for closed-system monitoring.

    • Why? Liquid esters can cause severe corneal irritation that persists due to the oil-like consistency of the substance, making it difficult to flush out.

  • Body: 100% Cotton or Nomex lab coat. Synthetic blends (polyester) can melt into the skin if a fire occurs (esters are combustible).

Engineering Controls & Handling Protocol

A. Engineering Controls[5]
  • Ventilation: All open handling (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood.

  • Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Ground all glassware during transfer. Esters can generate static charge, and while the flash point is likely >100°C, solvent vapors in the vicinity may ignite.

B. Step-by-Step Operational Workflow

Step 1: Preparation & Weighing

  • Verify fume hood airflow.

  • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.

  • Bring the container to room temperature (if stored at 2-8°C) to prevent condensation, which can hydrolyze the ester.

  • Weigh inside the hood. If the substance is liquid, use a positive-displacement pipette to prevent dripping.

Step 2: Reaction Setup

  • Add the reagent to the reaction vessel slowly.

  • Solvent Choice: If dissolving, avoid highly volatile ethers if possible to reduce vapor pressure issues. Dichloromethane (DCM) or Ethyl Acetate are common but require strict hood use.

  • Incompatibility: Keep away from strong oxidizers (e.g., permanganates) and strong bases (which cause rapid hydrolysis).

Step 3: Post-Reaction & Cleanup [5]

  • Wipe the exterior of the reagent bottle with a dry Kimwipe before returning to storage.

  • Dispose of the wipe as solid hazardous waste.

  • Wash hands with soap and water immediately after doffing gloves. Do not use ethanol/acetone to wash hands , as this increases skin permeability.

Emergency Response & Disposal

Accidental Release (Spill)[8]
  • Evacuate the immediate area if the spill is >100 mL.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Clean: Wipe the area with a detergent solution (surfactant) to emulsify the lipophilic residue.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][5][6][7] Lift eyelids. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][4][5][8][6] Remove contaminated clothing.[5][9][6][10][11][12] If irritation persists (redness/blistering), consult a physician.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia).[6] Call a Poison Control Center.

Waste Disposal[1][5]
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).

  • Protocol: Collect in a dedicated solvent waste container. Label clearly with "Ethyl 1-benzylcyclobutanecarboxylate - Irritant."

  • Environmental: Toxic to aquatic life with long-lasting effects (typical for benzyl esters). Do not discharge into drains.[4][8][6][12]

Safety Logic Visualization

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol cluster_emergency Emergency Path Start Start: Handling Ethyl 1-benzylcyclobutanecarboxylate RiskAssess Risk Assessment: Lipophilic & Irritant Start->RiskAssess PPE_Check PPE Selection: Nitrile Gloves + Goggles RiskAssess->PPE_Check Hood_Check Fume Hood Functional? (>80 fpm) PPE_Check->Hood_Check Weighing Weighing/Transfer (Avoid Aerosols) Hood_Check->Weighing Yes Stop STOP WORK Contact EHS Hood_Check->Stop No Reaction Reaction Setup (Closed System) Weighing->Reaction Cleanup Decontamination & Waste Disposal Reaction->Cleanup Spill Spill > 100mL Reaction->Spill Failure Evacuate Evacuate & Absorb Spill->Evacuate

Figure 1: Operational safety workflow for handling Ethyl 1-benzylcyclobutanecarboxylate, detailing decision nodes and emergency branches.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 1-benzylcyclobutanecarboxylate. National Library of Medicine. Retrieved February 26, 2026, from [Link]

(Note: While specific data for this exact CAS is rare, safety protocols are derived from validated structure-activity relationships of benzyl esters and cyclobutane derivatives as per standard medicinal chemistry safety practices.)

Sources

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